5-Hydroxydiclofenac
Description
This compound has been reported in Bos taurus with data available.
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-2-1-3-11(16)14(10)17-12-5-4-9(18)6-8(12)7-13(19)20/h1-6,17-18H,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQURRWYKFZKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219059 | |
| Record name | 5-Hydroxydiclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69002-84-2 | |
| Record name | 5-Hydroxydiclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69002-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxydiclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069002842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxydiclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYDICLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS38436703 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Hydroxydiclofenac: Discovery and Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and metabolic pathways of 5-hydroxydiclofenac, a principal metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). This document details the pivotal role of cytochrome P450 enzymes, particularly CYP3A4, in its formation and subsequent bioactivation to a reactive quinone imine intermediate implicated in diclofenac-induced hepatotoxicity. Furthermore, this guide presents detailed chemical synthesis routes for this compound, including experimental protocols and characterization data. The information is intended to serve as a valuable resource for researchers in drug metabolism, toxicology, and medicinal chemistry.
Discovery and Metabolic Significance
This compound was identified as a major human metabolite of diclofenac. Its discovery was crucial in understanding the biotransformation and safety profile of the parent drug. The formation of this compound is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. This metabolic pathway is of significant toxicological interest as this compound can be further oxidized to a reactive p-benzoquinone imine derivative. This intermediate is capable of forming covalent adducts with cellular macromolecules, a mechanism strongly linked to the idiosyncratic hepatotoxicity observed with diclofenac therapy.[1][2]
In Vitro Metabolic Studies
The metabolism of diclofenac to this compound has been extensively studied using in vitro systems, most notably human liver microsomes (HLMs). These studies have been instrumental in elucidating the enzymatic kinetics and the specific P450 isoforms involved.
Experimental Protocol: Incubation of Diclofenac with Human Liver Microsomes
A general protocol for assessing the in vitro metabolism of diclofenac is as follows:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.2-1.0 mg/mL) and a solution of diclofenac (e.g., in methanol (B129727) or DMSO, final concentration ranging from 1-100 µM) in a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5-10 minutes to allow the substrate to interact with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH itself (final concentration typically 1 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence and quantity of this compound and other metabolites using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.
Enzyme Inhibition Studies: To confirm the role of specific CYP isoforms, selective chemical inhibitors are co-incubated with diclofenac and HLMs. For instance, troleandomycin, a selective inhibitor of CYP3A4, has been shown to significantly reduce the formation of this compound, thereby confirming the major role of this enzyme in the metabolic pathway.
Quantitative Data from Metabolic Studies
The following table summarizes key quantitative data obtained from in vitro metabolism studies of diclofenac.
| Parameter | Value | Experimental System | Reference |
| Km for this compound formation | 43 ± 5 µM | Human Liver Microsomes | [3] |
| Vmax for this compound formation | 15.4 ± 0.6 pmol/min/mg | Human Liver Microsomes | [3] |
| Inhibition by Troleandomycin | Significant inhibition of 5-hydroxylation | Human Liver Microsomes | [4] |
Chemical Synthesis of this compound
The chemical synthesis of this compound is essential for obtaining pure standards for analytical and toxicological studies. A common synthetic approach involves the construction of the diarylamine core via an Ullmann condensation reaction, followed by the introduction and modification of the acetic acid side chain.
General Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This pathway is based on established organic chemistry principles, including the Ullmann condensation for the formation of the C-N bond.
Step 1: Ullmann Condensation to form the Diarylamine Intermediate
The core diarylamine structure is synthesized by the copper-catalyzed coupling of a substituted aniline (B41778) with an aryl halide.
Experimental Protocol: Ullmann Condensation
-
Reactant Mixture: In a reaction vessel, combine 2,6-dichloroaniline, a suitably protected 2-bromo-5-methoxyphenylacetic acid derivative (e.g., a methyl ester), a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine or phenanthroline derivative), and a base (e.g., K2CO3 or Cs2CO3) in a high-boiling point solvent (e.g., DMF or dioxane).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150°C for several hours to days.
-
Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove inorganic salts and unreacted starting materials.
-
Purification: The crude product is purified by column chromatography to yield the diarylamine intermediate.
Step 2: Deprotection and Hydrolysis
The protecting groups on the phenol (B47542) and the carboxylic acid ester are removed to yield the final product, this compound. For example, a methoxy (B1213986) group can be cleaved using a strong acid like HBr, and the ester can be hydrolyzed under basic conditions (e.g., using NaOH or KOH) followed by acidification.
Quantitative Data and Characterization
The following table provides key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C14H11Cl2NO3 | [2] |
| Molecular Weight | 312.15 g/mol | [5] |
| CAS Number | 69002-84-2 | [6] |
| Appearance | Light Pink Solid | |
| Purity (analytical standard) | ≥97.0% (HPLC) | [6] |
Spectroscopic Data:
-
¹³C NMR Spectroscopy: Spectral data is available in public databases such as PubChem.[2]
-
Mass Spectrometry (MS/MS): Fragmentation patterns from tandem mass spectrometry are available in databases like the Human Metabolome Database (HMDB) and PubChem, providing structural confirmation.[1][2]
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic and synthetic pathways of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0060542) [hmdb.ca]
- 2. This compound | C14H11Cl2NO3 | CID 3052566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Pharmacological Profile of 5-Hydroxydiclofenac: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofenac (B195802), a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver, leading to the formation of several hydroxylated metabolites. Among these, 5-hydroxydiclofenac is a notable product of cytochrome P450 (CYP) enzyme activity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its metabolic formation, pharmacokinetic properties, and pharmacodynamic effects, including its role in both the therapeutic and toxicological profile of diclofenac. Particular emphasis is placed on its comparative cyclooxygenase (COX) inhibitory activity, its pro-apoptotic effects on hepatocytes, and the signaling pathways involved. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism, pharmacology, and toxicology.
Introduction
Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) and exerting its anti-inflammatory, analgesic, and antipyretic effects. The biotransformation of diclofenac is a critical determinant of its efficacy and safety profile. The formation of hydroxylated metabolites, including this compound, is a key step in its metabolic cascade. Understanding the pharmacological and toxicological properties of these metabolites is essential for a complete characterization of the parent drug. This guide focuses specifically on the 5-hydroxy metabolite, consolidating available data on its formation, biological activities, and the experimental methodologies used for its study.
Metabolism and Pharmacokinetics
Metabolic Formation of this compound
This compound is formed from the parent compound, diclofenac, primarily through oxidation catalyzed by cytochrome P450 enzymes in the liver. Several CYP isoforms are involved in this metabolic pathway, with CYP3A4 playing a major role, and CYP2C9, CYP2C19, and CYP1A2 also contributing.[1]
The metabolic pathway can be visualized as follows:
Pharmacokinetic Parameters
While comprehensive pharmacokinetic data for isolated this compound are limited, studies on diclofenac metabolism provide insights into its plasma concentrations and elimination. Following oral administration of diclofenac, the peak plasma concentrations (Cmax) of this compound are generally low compared to the parent drug. The time to reach Cmax (Tmax) and the area under the concentration-time curve (AUC) are also proportionally lower. The apparent terminal half-life of this compound is similar to that of diclofenac, suggesting rapid elimination.[2][3][4]
Table 1: Comparative Pharmacokinetic Parameters of Diclofenac and this compound (Values are illustrative and may vary based on study design)
| Parameter | Diclofenac | This compound | Reference |
| Tmax (h) | ~1-2 | Similar to Diclofenac | [5][6] |
| Cmax (ng/mL) | Variable (dose-dependent) | Significantly lower than Diclofenac | [7] |
| AUC (ng·h/mL) | Variable (dose-dependent) | Significantly lower than Diclofenac | [7] |
| Half-life (t½) (h) | ~1-2 | ~1-3 | [2] |
Pharmacological and Toxicological Profile
Cyclooxygenase (COX) Inhibition
A crucial aspect of the pharmacological profile of any NSAID metabolite is its ability to inhibit COX enzymes. While diclofenac is a non-selective inhibitor of both COX-1 and COX-2, data on the specific IC50 values for this compound are not widely available in the reviewed literature. However, it is generally understood that the hydroxylated metabolites of diclofenac possess significantly less anti-inflammatory activity compared to the parent compound.[7]
Table 2: Comparative In Vitro COX Inhibition (IC50 Values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diclofenac | 0.076 - 0.611 | 0.026 - 0.63 | ~0.97 - 2.9 | [8] |
| This compound | Data not available | Data not available | Data not available |
Hepatotoxicity and Apoptosis
A significant body of evidence suggests that this compound plays a role in the hepatotoxicity associated with diclofenac. This metabolite is considered to have the highest apoptotic effect on hepatocytes among the various diclofenac metabolites.[9] The proposed mechanism involves the induction of mitochondrial dysfunction and the generation of reactive oxygen species (ROS).
The apoptotic signaling cascade initiated by this compound is primarily mediated through the mitochondrial (intrinsic) pathway. This involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3.[2][9] The process is also regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization.[10][11][12][13][14]
Role in NF-κB Signaling
The transcription factor NF-κB is a key regulator of inflammation. Some studies have shown that diclofenac can inhibit the NF-κB signaling pathway.[15][16][17][18] However, the direct effect of this compound on NF-κB activation is not well-documented in the currently available literature. Further research is needed to elucidate its specific role in this pathway.
Experimental Protocols
In Vitro Metabolism of Diclofenac
Objective: To determine the formation of this compound from diclofenac using liver microsomes.
Workflow:
Methodology:
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), diclofenac, and a NADPH-generating system (or NADPH) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.
Hepatocyte Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound on hepatocytes.
Methodology:
-
Cell Seeding: Seed hepatocytes (e.g., primary human hepatocytes or HepG2 cells) in a 96-well plate and allow them to adhere overnight.[3][4][7][9][19][20][21]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 or 48 hours). Include appropriate vehicle controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[3][4]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3][9][21]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Conclusion
This compound, a primary metabolite of diclofenac, exhibits a distinct pharmacological and toxicological profile. While it appears to have significantly lower anti-inflammatory activity than the parent drug, it plays a crucial role in the hepatotoxicity associated with diclofenac through the induction of apoptosis via the mitochondrial pathway. The data consolidated in this guide highlight the importance of considering the metabolic fate of NSAIDs in drug development and clinical practice. Further research is warranted to fully elucidate the COX inhibitory profile of this compound and its potential interactions with other cellular signaling pathways, such as NF-κB. A deeper understanding of these aspects will contribute to the safer and more effective use of diclofenac and the development of novel anti-inflammatory agents with improved safety profiles.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Pharmacokinetics of diclofenac and five metabolites after single doses in healthy volunteers and after repeated doses in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of rectal diclofenac and its hydroxy metabolites in man. | Semantic Scholar [semanticscholar.org]
- 4. pjps.pk [pjps.pk]
- 5. Pharmacokinetics of diclofenac after oral administration of its potassium salt in sachet and tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Diclofenac induces apoptosis in hepatocytes by alteration of mitochondrial function and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diclofenac Inhibits Phorbol Ester-Induced Gene Expression and Production of MUC5AC Mucin via Affecting Degradation of IkBα and Translocation of NF-kB p65 in NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diclofenac inhibits tumor necrosis factor-α-induced nuclear factor-κB activation causing synergistic hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diclofenac sodium inhibits NFkappaB transcription in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diclofenac enhances proinflammatory cytokine-induced nitric oxide production through NF-kappaB signaling in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. static.igem.wiki [static.igem.wiki]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT (Assay protocol [protocols.io]
The Role of Cytochrome P450 in the Formation of 5-Hydroxydiclofenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of cytochrome P450 (CYP) enzymes in the metabolic formation of 5-hydroxydiclofenac, a minor but significant metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). Understanding this metabolic pathway is crucial for comprehending diclofenac's overall disposition, potential drug-drug interactions, and the mechanisms underlying its idiosyncratic hepatotoxicity.
Introduction: The Metabolic Fate of Diclofenac
Diclofenac undergoes extensive hepatic biotransformation, primarily through two main pathways: hydroxylation and glucuronidation.[1] The major oxidative metabolite is 4'-hydroxydiclofenac, a reaction almost exclusively catalyzed by CYP2C9.[2] However, the formation of other minor hydroxylated metabolites, including this compound, is also of significant interest due to their potential to be converted into reactive intermediates.[3][4]
Cytochrome P450 Isozymes in this compound Formation
In vitro studies utilizing human liver microsomes, hepatocytes, and recombinant human CYP enzymes have identified several isozymes capable of catalyzing the 5-hydroxylation of diclofenac.
Primary Contributing Isozyme: CYP3A4
The predominant enzyme responsible for the formation of this compound is CYP3A4.[2][3][5] This has been demonstrated through experiments using specific chemical inhibitors of CYP3A4, such as troleandomycin (B1681591) and ketoconazole, which significantly reduce the formation of this metabolite in human liver microsomes.[5][6] Furthermore, studies with recombinant human CYP3A4 have confirmed its catalytic activity in producing this compound.[5]
Secondary Contributing Isozymes: The CYP2C Subfamily
While CYP3A4 is the primary catalyst, other members of the CYP2C subfamily also contribute to a lesser extent to the 5-hydroxylation of diclofenac.[2][4] These include CYP2C8, CYP2C18, and CYP2C19.[4][7] The relative contribution of these enzymes appears to be less significant than that of CYP3A4.[4] Interestingly, while CYP2C9 is the main driver of 4'-hydroxylation, its role in 5-hydroxylation is minimal.[7]
The metabolic pathway of diclofenac to its hydroxylated metabolites is depicted in the following diagram:
Quantitative Analysis of this compound Formation
The kinetics of this compound formation have been characterized in human liver microsomes. The following table summarizes the key kinetic parameters from a representative study.
| Enzyme Source | Metabolite | Km (μM) | Vmax (pmol/min/mg) | Reference |
| Human Liver Microsomes | This compound | 43 ± 5 | 15.4 ± 0.6 | [4][8] |
| Human Liver Microsomes | 4'-hydroxydiclofenac | 9 ± 1 | 432 ± 15 | [4][8] |
Values are presented as mean ± standard deviation.
Experimental Protocols
The determination of the roles of specific CYP isozymes in this compound formation relies on a series of well-established in vitro experimental protocols.
In Vitro Metabolism in Human Liver Microsomes (HLM)
This assay is fundamental for studying the overall hepatic metabolism of a drug candidate.
Objective: To determine the rate of formation of this compound from diclofenac in a pooled human liver microsomal preparation.
Materials:
-
Diclofenac
-
Pooled Human Liver Microsomes (HLM)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (or 1 mM NADPH)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
Incubator/water bath (37°C)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, HLM (e.g., 0.5 mg/mL), and diclofenac (e.g., 100 µM) in a final volume of 200 µL.[3]
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[3]
-
Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.[3]
-
Terminate the reaction by adding an equal or greater volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of this compound using a validated analytical method (e.g., LC-MS/MS).
Recombinant Human CYP Isozyme Assays
This approach allows for the investigation of the contribution of individual CYP enzymes to the metabolism of a drug.
Objective: To determine which specific CYP isozymes are capable of forming this compound.
Materials:
-
Diclofenac
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C8, etc., expressed in a system like baculovirus-infected insect cells)
-
Buffer and co-factors as per the manufacturer's instructions
-
NADPH regenerating system
Procedure: The procedure is similar to the HLM assay, with the key difference being the use of individual recombinant CYP enzymes instead of pooled microsomes. This allows for the direct assessment of each enzyme's catalytic activity towards diclofenac.
Chemical Inhibition Studies
This method helps to confirm the involvement of specific CYP families in the metabolism of a drug in a complex system like HLM.
Objective: To assess the effect of specific CYP inhibitors on the rate of this compound formation in HLM.
Materials:
-
All materials from the HLM assay
-
Specific CYP inhibitors (e.g., troleandomycin for CYP3A4, sulfaphenazole (B1682705) for CYP2C9)
Procedure:
-
Follow the HLM protocol, but pre-incubate the microsomes with a specific inhibitor for a defined period before the addition of diclofenac.
-
Compare the rate of this compound formation in the presence and absence of the inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that CYP enzyme.[5]
The following diagram illustrates a typical experimental workflow for identifying the CYP enzymes responsible for this compound formation.
Analytical Methods
The accurate quantification of this compound is essential for these studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the most commonly employed analytical technique due to its high sensitivity and selectivity.[9][10][11] An analytical standard for this compound is commercially available for method development and quantification.
Further Metabolism and Toxicological Implications
This compound can be further oxidized to a reactive p-benzoquinone imine derivative.[5] This reactive metabolite can covalently bind to cellular macromolecules, including proteins, which is a proposed mechanism for diclofenac-induced hepatotoxicity.[3][5] The formation of these reactive species is of particular concern in individuals who may have higher CYP3A4 activity or compromised detoxification pathways.[5]
Conclusion
The formation of this compound is a minor metabolic pathway in the overall disposition of diclofenac, primarily catalyzed by CYP3A4 with minor contributions from CYP2C8, CYP2C18, and CYP2C19. Although a minor pathway, it is of significant toxicological interest due to the potential for the formation of reactive quinone imine intermediates. A thorough understanding of the enzymes involved and the factors that can influence their activity is critical for drug development professionals to assess the potential for drug-drug interactions and idiosyncratic toxicity associated with diclofenac and other drug candidates that may undergo similar metabolic activation. The experimental protocols outlined in this guide provide a robust framework for investigating the role of cytochrome P450 enzymes in the metabolism of xenobiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Intestinal Cytochrome P450 Enzymes in Diclofenac-Induced Toxicity in the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of human hepatic cytochrome P450s 2C9 and 3A4 in the metabolic activation of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diclofenac and its derivatives as tools for studying human cytochromes P450 active sites: particular efficiency and regioselectivity of P450 2Cs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Relationship between CYP2C8 genotypes and diclofenac 5-hydroxylation in healthy Spanish volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Mechanism of Action of 5-Hydroxydiclofenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydiclofenac is a primary oxidative metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). While the anti-inflammatory, analgesic, and antipyretic properties of diclofenac are well-established and primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, the pharmacological activities of its metabolites are of significant interest in understanding the overall therapeutic and toxicological profile of the parent drug. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its core molecular interactions and cellular effects. The information presented herein is intended to support further research and drug development efforts in the field of inflammation and pharmacology.
Core Mechanisms of Action
The in vitro mechanism of action of this compound is multifaceted, involving both classical and novel pathways. These include the inhibition of key enzymes in the inflammatory cascade, modulation of cellular signaling pathways, and potential antioxidant effects.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of action for NSAIDs and their metabolites is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.
Quantitative Data:
The inhibitory potency of this compound against COX-1 and COX-2 has been determined in vitro. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of this activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 447 | 447 | 1 |
| Diclofenac | 0.0206 | 0.103 | 0.2 |
Data sourced from available literature and databases. It is important to note that assay conditions can influence IC50 values.
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of this compound on COX-1 and COX-2 can be determined using a variety of in vitro assays, such as the colorimetric COX inhibitor screening assay.
Principle: This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (colorimetric substrate)
-
Test compound (this compound) and reference inhibitors
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Measurement: Immediately measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway Diagram:
Modulation of Neutrophil Function
Neutrophils are key effector cells in the innate immune response and contribute significantly to inflammation. Their activation involves a series of events, including the production of reactive oxygen species (ROS) in a process known as the respiratory burst.
Experimental Protocol: Neutrophil Respiratory Burst Assay
The effect of this compound on the neutrophil respiratory burst can be quantified by measuring the production of superoxide (B77818) anion (O2•−), a primary ROS.
Principle: This assay is based on the reduction of cytochrome c by superoxide anions produced by stimulated neutrophils. The reduction of cytochrome c is measured spectrophotometrically at 550 nm.
Materials:
-
Freshly isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS)
-
Cytochrome c
-
Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS to a final concentration of 1-2 x 10^6 cells/mL.
-
Assay Setup: In a 96-well plate, add the neutrophil suspension, cytochrome c, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add the stimulant (PMA or fMLP) to initiate the respiratory burst.
-
Measurement: Immediately measure the absorbance at 550 nm at regular intervals for up to 60 minutes.
-
Data Analysis: Calculate the rate of superoxide production from the change in absorbance over time. Determine the inhibitory effect of this compound by comparing the rates in the presence and absence of the compound.
Experimental Workflow Diagram:
Potential Antioxidant Effects and Inhibition of Lipid Peroxidation
Oxidative stress and lipid peroxidation are implicated in the pathophysiology of inflammation. The ability of a compound to mitigate these processes can contribute to its anti-inflammatory profile.
Specific quantitative data on the inhibition of lipid peroxidation by this compound is not extensively documented. However, its potential to act as an antioxidant can be assessed using established in vitro methods.
Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a major byproduct.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored complex that can be measured spectrophotometrically at 532 nm.
Materials:
-
Biological sample (e.g., liver microsomes, liposomes)
-
Lipid peroxidation initiator (e.g., FeSO4/ascorbate)
-
Test compound (this compound)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the biological sample, the lipid peroxidation initiator, and the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to induce lipid peroxidation.
-
Reaction Termination: Stop the reaction by adding TCA, followed by centrifugation to precipitate proteins.
-
Color Development: Add TBA solution to the supernatant and heat at 95-100°C for a defined period (e.g., 30-60 minutes) to allow the formation of the MDA-TBA adduct.
-
Measurement: After cooling, measure the absorbance of the solution at 532 nm.
-
Data Analysis: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA. Determine the percentage inhibition of lipid peroxidation by this compound.
Novel Mechanism: Interaction with CaMKIIα Hub Domain
Recent studies have revealed a novel potential mechanism of action for this compound involving its interaction with the Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain. CaMKIIα is a crucial enzyme in synaptic plasticity and has been implicated in inflammatory signaling.
Quantitative Data:
The binding affinity of this compound for the CaMKIIα hub domain has been quantified.
| Parameter | Value |
| Kd (Dissociation Constant) | 22 nM |
| Ki (Inhibition Constant) | 35 nM |
These values indicate a high-affinity interaction between this compound and the CaMKIIα hub domain.
Signaling Pathway Diagram:
The interaction of this compound with the CaMKIIα hub domain may modulate downstream signaling pathways that influence the expression of inflammatory mediators.
Experimental Protocol: Thermal Shift Assay (TSA) for Target Engagement
TSA can be used to confirm the direct binding of this compound to the CaMKIIα hub domain and assess its effect on protein stability.
Principle: The binding of a ligand to a protein often increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.
Materials:
-
Purified CaMKIIα hub domain protein
-
Test compound (this compound)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument or a dedicated thermal shift assay instrument
-
Assay buffer
Procedure:
-
Reaction Setup: In a PCR plate, prepare reaction mixtures containing the purified CaMKIIα hub domain, the fluorescent dye, and the test compound at various concentrations in the assay buffer.
-
Thermal Denaturation: Place the plate in the instrument and subject it to a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Fluorescence Measurement: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition corresponds to the Tm. A shift in the Tm in the presence of this compound compared to the control indicates binding and a change in protein stability.
Summary and Future Directions
The in vitro mechanism of action of this compound is complex, involving the established NSAID pathway of COX inhibition, as well as a novel interaction with the CaMKIIα hub domain. While its potency as a COX inhibitor appears to be lower than that of its parent compound, diclofenac, its high-affinity binding to CaMKIIα suggests a distinct pharmacological profile that warrants further investigation.
Future research should focus on:
-
Quantitative analysis of the effects of this compound on neutrophil activation and lipid peroxidation to provide a more complete understanding of its anti-inflammatory and antioxidant properties.
-
Elucidating the downstream consequences of this compound binding to the CaMKIIα hub domain and its precise role in modulating inflammatory signaling pathways.
-
Comparative studies with diclofenac and other metabolites to dissect the relative contributions of each compound to the overall in vivo efficacy and safety of diclofenac.
This technical guide provides a foundational understanding of the in vitro mechanisms of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. The provided experimental protocols and data serve as a practical resource for designing and interpreting future studies.
5-Hydroxydiclofenac: A Technical Guide to its Biological Activity and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofenac (B195802), a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is associated with rare but potentially severe idiosyncratic drug-induced liver injury (DILI). A significant body of research points towards the central role of its metabolites in mediating this hepatotoxicity. This technical guide provides an in-depth examination of the biological activity and cytotoxicity of 5-hydroxydiclofenac, a major phase I metabolite of diclofenac. This document outlines the metabolic pathways leading to its formation, its subsequent metabolism, and its mechanisms of cellular toxicity, with a particular focus on hepatocytes. Key topics covered include the induction of apoptosis via the mitochondrial pathway, the generation of reactive oxygen species (ROS), and the activation of the caspase cascade. Detailed experimental protocols for assessing these cytotoxic effects are provided, along with a compilation of quantitative data from various studies. Furthermore, this guide utilizes graphical representations to illustrate the complex signaling pathways and experimental workflows involved in the study of this compound-mediated cytotoxicity.
Introduction
Diclofenac is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites. Among these, this compound is a significant product, formed mainly by the action of CYP2C9 and CYP3A4.[1][2] While initially considered a detoxification product, emerging evidence suggests that this compound is not an inert metabolite. It can undergo further biotransformation to reactive intermediates and has been shown to possess intrinsic biological and cytotoxic activities. Understanding the toxicological profile of this compound is crucial for elucidating the mechanisms of diclofenac-induced hepatotoxicity and for the development of safer NSAIDs.
Metabolism of this compound
This compound is not the final product in the metabolic cascade of diclofenac. It can be further metabolized, contributing to the complexity of diclofenac's toxicological profile.
Formation of this compound
Diclofenac is hydroxylated at the 5-position of the phenylacetic acid ring to form this compound. This reaction is primarily catalyzed by CYP2C9 and to a lesser extent by other CYP isoforms.[2]
Further Metabolism to Reactive Species
This compound can be further oxidized to N,5-dihydroxydiclofenac.[1] This minor metabolite is of particular interest as its formation has been correlated with in vitro cytotoxicity in hepatocytes.[1][3] Hepatic microsomes have demonstrated the ability to both oxidize this compound to N,5-dihydroxydiclofenac and reduce it back, a process that consumes NADPH and can contribute to cellular stress.[1][3]
The metabolic pathway of diclofenac to this compound and its subsequent reactive metabolites is depicted below:
Biological Activity and Mechanisms of Cytotoxicity
The cytotoxic effects of this compound are primarily attributed to its ability to induce apoptosis, particularly in hepatocytes. This process is intricately linked to mitochondrial dysfunction and the generation of oxidative stress.
Induction of Apoptosis
Studies have shown that this compound is a potent inducer of apoptosis in rat and human hepatocytes.[4][5] The mitochondrial pathway is believed to be the primary mechanism involved in this process.[4] Key events in this compound-induced apoptosis include:
-
Mitochondrial Permeability Transition (MPT): this compound can induce the opening of the mitochondrial permeability transition pore (MPTP).[6][7] This leads to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.
-
Reactive Oxygen Species (ROS) Generation: A significant increase in intracellular ROS is a hallmark of this compound toxicity.[4][8] This oxidative stress contributes to mitochondrial damage and the activation of apoptotic signaling cascades.
-
Caspase Activation: The apoptotic cascade culminates in the activation of caspases. Both initiator caspases (caspase-8 and -9) and effector caspases (caspase-3) are activated in response to this compound.[4][9]
The proposed signaling pathway for this compound-induced apoptosis is illustrated below:
Quantitative Data on Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxicity of this compound and its parent compound, diclofenac.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | HL-60 Leukemia Cells | Not Specified | IC50 | 661 µM | |
| Diclofenac | Rat Hepatocytes | LDH Leakage | MNTC (24h) | 450 µM | [6] |
| Diclofenac | Human Hepatocytes | Not Specified | IC50 | 514 ± 38 µM (with Ketoconazole) | [3] |
Table 1: In Vitro Cytotoxicity of this compound and Diclofenac
| Parameter | Condition | Fold Increase over Control | Reference |
| Caspase-3 Activation | 350 µM Diclofenac in Rat Hepatocytes (12h) | 3-5 fold | [6] |
| Reactive Oxygen Species (ROS) Generation | 500 µM Diclofenac in HepG2 cells | Time-dependent increase | [8] |
Table 2: Quantitative Effects on Apoptotic Markers
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activity and cytotoxicity of this compound.
An overview of the experimental workflow is presented below:
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat cells with various concentrations of this compound or diclofenac. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Intracellular ROS Measurement (DCFH-DA Assay)
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
DCFH-DA Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.
-
Data Analysis: Express the results as a fold increase in fluorescence intensity compared to the control.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.
Protocol:
-
Cell Treatment: Treat cells with the test compound.
-
JC-1 Staining: Incubate the cells with 5 µg/mL JC-1 in culture medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Fluorescence Measurement: Measure the red (excitation ~585 nm, emission ~590 nm) and green (excitation ~514 nm, emission ~529 nm) fluorescence using a fluorescence microscope, microplate reader, or flow cytometer.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Caspase-3 Activity Assay
Principle: This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a specific caspase-3 substrate (e.g., DEVD-AFC) which, upon cleavage by active caspase-3, releases a fluorescent molecule (AFC). The fluorescence intensity is directly proportional to the caspase-3 activity.
Protocol:
-
Cell Lysis: After compound treatment, lyse the cells using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzymatic Reaction: Incubate a specific amount of cell lysate with the caspase-3 substrate in a reaction buffer.
-
Fluorescence Measurement: Measure the fluorescence of the released AFC using a fluorometer (excitation ~400 nm, emission ~505 nm).
-
Data Analysis: Normalize the fluorescence signal to the protein concentration and express the results as a fold increase in caspase-3 activity compared to the control.
Conclusion
This compound, a major metabolite of diclofenac, is not an inert bystander in diclofenac-induced hepatotoxicity. It possesses intrinsic cytotoxic properties, primarily through the induction of apoptosis in hepatocytes. The underlying mechanisms involve mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore, increased generation of reactive oxygen species, and subsequent activation of the caspase cascade. The further metabolism of this compound to N,5-dihydroxydiclofenac may also contribute to its toxicity. A thorough understanding of the biological activities of this compound is essential for a complete picture of diclofenac's hepatotoxic potential and for guiding the development of safer anti-inflammatory drugs. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the toxicological profiles of drug metabolites.
References
- 1. Diclofenac toxicity to hepatocytes: a role for drug metabolism in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Diclofenac induces apoptosis in hepatocytes by alteration of mitochondrial function and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diclofenac induces apoptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Permeability Transition Pore Sealing Agents and Antioxidants Protect Oxidative Stress and Mitochondrial Dysfunction Induced by Naproxen, Diclofenac and Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial H2O2 Is a Central Mediator of Diclofenac-Induced Hepatocellular Injury [mdpi.com]
- 9. Caspase-8 and Caspase-9 Functioned Differently at Different Stages of the Cyclic Stretch-Induced Apoptosis in Human Periodontal Ligament Cells | PLOS One [journals.plos.org]
5-Hydroxydiclofenac's Induction of Apoptosis in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying 5-hydroxydiclofenac-induced apoptosis in hepatocytes. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the signaling pathways, experimental methodologies, and key quantitative data associated with this critical aspect of drug-induced liver injury (DILI).
Introduction
Diclofenac (B195802), a widely used nonsteroidal anti-inflammatory drug (NSAID), is associated with rare but potentially severe hepatotoxicity.[1][2][3] The metabolic activation of diclofenac in the liver to reactive metabolites is a key initiating event in its toxicity.[3][4][5] One of the major metabolites, this compound, has been shown to play a significant role in inducing apoptosis, or programmed cell death, in hepatocytes.[6][7] Understanding the precise mechanisms by which this compound triggers hepatocyte apoptosis is crucial for developing strategies to mitigate the risk of diclofenac-induced liver injury.
This guide summarizes the current knowledge on the topic, presenting quantitative data in a structured format, detailing experimental protocols for key assays, and providing visual representations of the involved signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on hepatocytes. These data illustrate the dose- and time-dependent nature of this compound-induced cytotoxicity and apoptosis.
Table 1: Cytotoxicity of Diclofenac and its Metabolites in Hepatocytes
| Compound | Cell Type | Time Point (h) | IC50 (µM) | Reference |
| Diclofenac | Rat Hepatocytes | 24 | ~450 | [2][8] |
| This compound | Human Hepatocytes | Not Specified | Not Explicitly Stated, but contributes to toxicity | [6][7] |
| N,5-dihydroxydiclofenac | Human Hepatocytes | Not Specified | Correlated with cytotoxicity | [5] |
Table 2: Induction of Apoptosis by Diclofenac in Rat Hepatocytes
| Diclofenac Concentration (µM) | Time (h) | Caspase-3 Activation (fold control) | Reference |
| 350 | 12 | 3-5 | [2] |
Table 3: Effect of Diclofenac and its Metabolites on Mitochondrial Function
| Compound | Effect | Key Findings | Reference |
| Diclofenac | Inhibition of ATP synthesis | Mechanism-based inhibition | [9] |
| 4'-OH-Diclofenac | Potent inhibition of ATP synthesis | 2-5 fold more potent than Diclofenac | [9] |
| 5-OH-Diclofenac | Less potent inhibitor of ATP synthesis | Less potent than Diclofenac | [9] |
| Diclofenac | Decrease in ATP levels | Precedes cytotoxicity | [5][10] |
Signaling Pathways in this compound-Induced Apoptosis
The induction of apoptosis by this compound in hepatocytes is a multi-faceted process primarily revolving around mitochondrial dysfunction. The following diagram illustrates the key signaling events.
Caption: Signaling pathway of this compound-induced hepatocyte apoptosis.
Experimental Workflows
The following diagram outlines a typical experimental workflow for investigating this compound-induced apoptosis in hepatocytes.
Caption: Experimental workflow for studying hepatocyte apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound-induced hepatocyte apoptosis.
Hepatocyte Isolation and Culture
Primary hepatocytes are the preferred cell model for studying drug metabolism and toxicity.
-
Source: Rat or human liver tissue.
-
Isolation: Typically isolated using a two-step collagenase perfusion technique.
-
Culture: Plated on collagen-coated culture dishes in a suitable medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics. Cells are allowed to attach for several hours before treatment.
Cell Viability Assay (LDH Release Assay)
This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is an indicator of plasma membrane damage and cytotoxicity.[11][12][13][14]
-
Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan (B1609692) product. The amount of color is proportional to the number of lysed cells.[13]
-
Protocol:
-
Seed hepatocytes in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for desired time points. Include vehicle controls (negative control) and a lysis buffer (positive control for maximum LDH release).
-
After incubation, carefully collect the cell culture supernatant.
-
Add the LDH assay reaction mixture to the supernatant according to the manufacturer's instructions (e.g., from kits available from Roche, Promega, or Jiancheng Bioengineering Institute).[11][12][14]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
Apoptosis Detection
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15][16][17][18][19]
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[15][16][17] The label can be a fluorophore for direct detection or a hapten for indirect detection.
-
Protocol (for adherent cells):
-
Culture hepatocytes on coverslips in a multi-well plate and treat with this compound.
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[15][17]
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.[15]
-
Incubate the cells with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[15][17]
-
Wash the cells to remove unincorporated nucleotides.
-
If indirect detection is used, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[20][21][22]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[20]
-
Protocol:
-
Culture and treat hepatocytes as described previously.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade.[23][24][25][26][27]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins, PARP). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.[23]
-
Protocol:
-
Prepare total protein lysates from treated and control hepatocytes using a suitable lysis buffer (e.g., RIPA buffer).[24]
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[24]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-Cytochrome c, anti-PARP) overnight at 4°C.[24][25]
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to quantify changes in protein expression or cleavage. The cleavage of caspases (e.g., pro-caspase-3 to its active fragments) and PARP are key indicators of apoptosis.[25][26]
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in ΔΨm is an early event in the intrinsic pathway of apoptosis.[28][29][30][31][32]
-
Principle: Cationic fluorescent dyes, such as JC-1 or TMRM (tetramethylrhodamine, methyl ester), accumulate in the mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. TMRM fluorescence intensity is directly proportional to ΔΨm.
-
Protocol (using JC-1 and flow cytometry):
-
Culture and treat hepatocytes.
-
Stain the cells with JC-1 dye according to the manufacturer's protocol.
-
Incubate for 15-30 minutes at 37°C.
-
Wash and resuspend the cells in PBS.
-
Analyze the cells by flow cytometry, measuring both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
-
A shift from red to green fluorescence indicates a loss of ΔΨm and the onset of apoptosis.
-
Conclusion
The metabolism of diclofenac to this compound is a critical step in the initiation of hepatocyte apoptosis. The subsequent generation of reactive oxygen species, mitochondrial dysfunction, and activation of the caspase cascade are central to the execution of this cell death program. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the mechanisms of this compound-induced liver injury and to evaluate potential therapeutic interventions. A thorough understanding of these processes is essential for the development of safer NSAIDs and for the management of DILI.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Diclofenac induces apoptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diclofenac toxicity to hepatocytes: a role for drug metabolism in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diclofenac induces apoptosis in hepatocytes by alteration of mitochondrial function and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial toxicity of diclofenac and its metabolites via inhibition of oxidative phosphorylation (ATP synthesis) in rat liver mitochondria: Possible role in drug induced liver injury (DILI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of diclofenac hepatotoxicity: Association of cell injury with oxidative metabolism and decrease in ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactate dehydrogenase cytotoxicity assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. clyte.tech [clyte.tech]
- 16. assaygenie.com [assaygenie.com]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. False positive staining in the TUNEL assay to detect apoptosis in liver and intestine is caused by endogenous nucleases and inhibited by diethyl pyrocarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 21. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A fast kinetic method for assessing mitochondrial membrane potential in isolated hepatocytes with rhodamine 123 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. [PDF] Evaluating Mitochondrial Membrane Potential in Cells | Semantic Scholar [semanticscholar.org]
- 30. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 32. Assessing the Mitochondrial Membrane Potential in Cells and In Vivo using Targeted Click Chemistry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physicochemical Properties of 5-Hydroxydiclofenac Solid Form
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the solid form of 5-Hydroxydiclofenac, a major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). While extensive research has been conducted on the parent drug, diclofenac, publicly available experimental data on the solid-state characteristics of this compound is limited. This guide summarizes the available information and presents standardized experimental protocols for its full solid-state characterization.
General Physicochemical Properties
This compound is typically available as a light grey or light pink solid powder.[1][2] It is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Key identifiers and basic properties are summarized in Table 1.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]acetic acid | [4] |
| CAS Number | 69002-84-2 | [3][5] |
| Molecular Formula | C₁₄H₁₁Cl₂NO₃ | [3][5] |
| Molecular Weight | 312.15 g/mol | [5] |
| Appearance | Light grey to light pink solid powder | [1][2] |
| Purity (Typical) | ≥97.0% (HPLC) |
Thermal Properties
The thermal behavior of a pharmaceutical solid is critical for understanding its stability, polymorphism, and processability.
Melting Point: A melting point of 176-178 °C has been reported by a commercial supplier; however, the experimental methodology for this determination is not publicly available.[2]
Thermal Stability: Specific thermogravimetric analysis (TGA) data for this compound is not readily available in the scientific literature. TGA is essential for determining the temperature at which the compound begins to degrade. For the parent compound, diclofenac sodium, degradation has been shown to begin at approximately 281°C in a nitrogen atmosphere.[6]
Solubility and Dissociation Constant
Solubility: this compound is soluble in DMSO.[3] Detailed quantitative solubility data in various organic solvents and aqueous buffers at different pH values are not extensively reported in peer-reviewed literature.
pKa: The acid dissociation constant (pKa) is a critical parameter influencing the solubility and absorption of a drug. While an experimentally determined pKa for this compound is not available, computational predictions suggest a pKa for the strongest acidic group (the carboxylic acid) to be approximately 3.81. The phenolic hydroxyl group would have a higher pKa.
Solid-State Characterization
A comprehensive solid-state characterization is crucial to identify and control the crystalline form of an active pharmaceutical ingredient (API), which can significantly impact its bioavailability and stability. While specific experimental data for this compound is sparse, the following sections detail the standard methodologies for such a characterization.
XRPD is the primary technique for identifying the crystalline or amorphous nature of a solid and for characterizing different polymorphic forms.[7]
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting point, glass transitions, and polymorphic transformations.[8]
TGA measures the change in mass of a sample as a function of temperature or time, which is used to assess thermal stability and decomposition profiles.[6]
FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule, offering a characteristic fingerprint for a specific compound and its solid form.[9]
Experimental Protocols
The following are detailed, representative protocols for the solid-state characterization of a pharmaceutical compound like this compound.
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.
-
Instrument Setup: An X-ray diffractometer with a Cu Kα radiation source is typically used. The instrument is set to a voltage and current appropriate for the source (e.g., 40 kV and 40 mA).
-
Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a scan speed of 1°/min.
-
Data Analysis: The resulting diffraction pattern is analyzed for the presence of sharp peaks, indicative of crystalline material, or a broad halo, indicating an amorphous solid. The peak positions (2θ) and relative intensities are used to identify the crystalline form.
-
Sample Preparation: Approximately 2-5 mg of this compound powder is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.
-
Instrument Setup: A calibrated DSC instrument is purged with nitrogen gas at a flow rate of 50 mL/min.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed for endothermic events (melting, glass transition) and exothermic events (crystallization, degradation). The onset temperature and peak maximum of the melting endotherm are determined.
-
Sample Preparation: Approximately 5-10 mg of this compound powder is placed in a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which indicates the thermal stability of the compound.
-
Sample Preparation: A small amount of this compound powder is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: The FTIR spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹ by co-adding a number of scans (e.g., 32) at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is also collected.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and relative intensities of the absorption bands are assigned to specific functional group vibrations.
-
Procedure: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Aliquots of the stock solution are added to a series of aqueous buffers with a range of known pH values.
-
Data Collection: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the molecule have different absorptivities is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.
Metabolic Pathway of this compound Formation
This compound is a significant metabolite of diclofenac, formed primarily in the liver through the action of cytochrome P450 (CYP) enzymes. The major isoform involved in this 5-hydroxylation pathway is CYP3A4, with contributions from CYP2C9, CYP2C19, and CYP1A2.[3] This metabolic conversion is a critical step in the biotransformation and subsequent elimination of diclofenac.
Experimental Workflow for Solid-State Characterization
The comprehensive characterization of a new pharmaceutical solid, such as this compound, involves a series of integrated analytical techniques to determine its fundamental physical and chemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of 5-Hydroxy-Diclofenac toward a New Class of Ligands with Nanomolar Affinity for the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C14H11Cl2NO3 | CID 3052566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy Diclofenac - CAS - 69002-84-2 | Axios Research [axios-research.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Active Pharmaceutical Ingredients - XRD Analysis - Advancing Materials [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for the Quantification of 5-Hydroxydiclofenac in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diclofenac (B195802) is a widely prescribed non-steroidal anti-inflammatory drug (NSAID). Its metabolism in humans is complex, involving hydroxylation and glucuronidation. 5-Hydroxydiclofenac is one of the primary hydroxylated metabolites of diclofenac.[1] The quantification of this compound in plasma is crucial for pharmacokinetic, drug-drug interaction, and toxicological studies. This document provides detailed application notes and protocols for the determination of this compound in plasma using various analytical techniques.
Metabolic Pathway of Diclofenac
Diclofenac undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The main metabolic pathways are the hydroxylation of the phenylacetic acid and dichlorophenyl rings, followed by glucuronidation. The formation of 4'-hydroxydiclofenac (B1664172) is the major metabolic route, catalyzed predominantly by CYP2C9.[2][3] The formation of this compound is another significant pathway.[3] Further metabolism can lead to the formation of dihydroxy and methoxy (B1213986) derivatives.[4]
Analytical Methods for Quantification of this compound in Plasma
Several analytical methods have been developed for the quantification of diclofenac and its metabolites in biological matrices. The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound in plasma due to its high sensitivity, selectivity, and specificity.[5][6]
Experimental Workflow
Protocol
a. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Deuterated this compound or a structural analog
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
b. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by serial dilution of the stock solutions with methanol:water (50:50, v/v).
-
Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working solutions into drug-free human plasma to prepare calibration standards and QCs.
-
Sample Preparation:
-
To 10 µL of plasma sample, calibration standard, or QC, add 10 µL of IS working solution.[5]
-
Add 100 µL of acetonitrile to precipitate proteins.[5]
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and add an equal volume of water.[5]
-
Inject an aliquot into the LC-MS/MS system.[5]
-
c. Instrumental Conditions
-
LC System:
-
Column: Polar embedded reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[5]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.[5]
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.
-
-
MS/MS System:
-
Ionization: Electrospray ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing the standard solutions of this compound and the IS.
-
d. Method Validation The method should be validated according to the US Food and Drug Administration (FDA) or International Council for Harmonisation (ICH) guidelines for bioanalytical method validation.[7][8] Validation parameters include selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique compared to LC-MS/MS, but it generally offers lower sensitivity and selectivity.[9]
Protocol
a. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structural analog
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer
-
Orthophosphoric acid
-
Ethyl acetate
b. Standard and Sample Preparation
-
Stock and Working Solutions: Prepare as described for the LC-MS/MS method.
-
Calibration Standards and QCs: Prepare as described for the LC-MS/MS method.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add the IS.
-
Add 100 µL of 1 M HCl to acidify the sample.
-
Add 3 mL of a mixture of ethyl acetate and hexane (e.g., 2:3, v/v).
-
Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
-
c. Instrumental Conditions
-
HPLC System:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 275 nm (to be optimized).
-
Column Temperature: 30°C.
-
d. Method Validation The method should be validated as per FDA or ICH guidelines.[10][11][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.
Protocol
a. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS)
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or pentafluoropropionic anhydride (B1165640) - PFPA).[7]
-
Extraction solvents (e.g., hexane, ethyl acetate).[7]
-
Reconstitution solvent (e.g., chloroform).[7]
b. Standard and Sample Preparation
-
Stock and Working Solutions: Prepare as described previously.
-
Calibration Standards and QCs: Prepare as described previously.
-
Sample Preparation (Extraction and Derivatization):
-
Perform liquid-liquid extraction as described for the HPLC-UV method.
-
Evaporate the organic extract to dryness.
-
Add the derivatizing agent (e.g., 25 µL of PFPA in 975 µL of n-hexane) and heat at a specific temperature for a defined time (e.g., 35°C for 30 minutes) to complete the reaction.[7]
-
Evaporate the derivatization mixture to dryness and reconstitute the residue in a suitable solvent (e.g., 80 µL of chloroform).[7]
-
Inject an aliquot into the GC-MS system.[7]
-
c. Instrumental Conditions
-
GC System:
-
MS System:
-
Ionization: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM).[7]
-
Ions to Monitor: Specific fragment ions of the derivatized this compound and IS.
-
d. Method Validation The method should be validated as per FDA or ICH guidelines.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the different analytical methods. The values are indicative and should be established during method development and validation in the respective laboratory.
Table 1: Comparison of Analytical Methods for this compound Quantification in Plasma
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Linearity Range | 10 - 5000 ng/mL[5] | 50 - 5000 ng/mL | 1 - 1000 ng/mL |
| LLOQ | 10 ng/mL[5] | 50 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 10%[5] | < 15% | < 15% |
| Inter-day Precision (%CV) | < 13%[5] | < 15% | < 15% |
| Accuracy (% Bias) | 90 - 108%[5] | 85 - 115% | 85 - 115% |
| Recovery | > 85% | > 70% | > 80% |
Table 2: Example LC-MS/MS Validation Data for this compound (Based on similar analytes)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | 8.5 | 105.2 | 11.2 | 102.8 |
| Low QC | 30 | 6.2 | 98.7 | 8.9 | 99.5 |
| Mid QC | 300 | 4.5 | 101.3 | 6.8 | 100.9 |
| High QC | 3000 | 3.8 | 99.1 | 5.5 | 98.4 |
The choice of the analytical method for the quantification of this compound in plasma depends on the specific requirements of the study, such as the required sensitivity, the available instrumentation, and the sample throughput. LC-MS/MS is the gold standard for its high sensitivity and specificity. HPLC-UV offers a viable alternative when high sensitivity is not a prerequisite. GC-MS can also be used but requires a derivatization step. Regardless of the method chosen, a thorough validation is essential to ensure the reliability and accuracy of the results.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. ClinPGx [clinpgx.org]
- 3. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ikev.org [ikev.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjarr.com [wjarr.com]
- 13. scielo.br [scielo.br]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Hydroxydiclofenac
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diclofenac (B195802) is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating pain and inflammatory conditions. In humans, diclofenac undergoes extensive metabolism, primarily through hydroxylation by cytochrome P450 enzymes, leading to the formation of several metabolites.[1] The main metabolites are 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac.[1] The quantitative analysis of these metabolites, particularly this compound, in biological matrices like plasma and urine is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound.
Principle
This method employs reversed-phase chromatography to separate this compound from the parent drug, other metabolites, and endogenous components in a biological sample. A C18 stationary phase is used, which retains the relatively non-polar analyte and its parent compound. A polar mobile phase, consisting of a buffered aqueous solution and an organic modifier (acetonitrile), is used to elute the compounds. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Following separation, the compound is detected and quantified by a UV detector at a wavelength where it exhibits significant absorbance.
Experimental Protocols
Apparatus and Materials
-
Apparatus:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector (Waters, Agilent, or equivalent).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Data acquisition and processing software (e.g., Empower, ChemStation).
-
Centrifuge capable of 4000 x g.
-
Nitrogen evaporator.
-
Vortex mixer.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
-
-
Reagents and Materials:
-
This compound reference standard.
-
Diclofenac reference standard.
-
Internal Standard (IS), e.g., Naproxen[3] or another suitable compound.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or deionized).
-
Orthophosphoric acid[3][4] or Potassium dihydrogen phosphate (B84403).
-
Sodium hydroxide (B78521) (for pH adjustment).
-
Human plasma (drug-free).
-
Extraction solvents: Hexane, Isopropyl alcohol, Ethyl acetate (B1210297) (all HPLC grade).[5][3]
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
A typical mobile phase consists of a mixture of an aqueous buffer and acetonitrile. For example, prepare a 20 mM phosphate buffer and adjust the pH to 3.5 with orthophosphoric acid.[3]
-
The mobile phase is prepared by mixing the buffer and acetonitrile in a specific ratio (e.g., 55:45 v/v).[3]
-
Degas the mobile phase before use by sonicating for 10-15 minutes or filtering through a 0.45 µm membrane filter.[6]
-
-
Standard Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in methanol.[3]
-
Similarly, prepare a stock solution for the internal standard (e.g., 100 µg/mL Naproxen) in methanol.[3]
-
Store these stock solutions at 4°C, protected from light.[6]
-
-
Working Standard and Calibration Curve Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards.
-
To construct the calibration curve, spike 1 mL aliquots of drug-free human plasma with the working standard solutions to achieve final concentrations covering the expected sample range (e.g., 0.1 to 4 µg/mL).[3]
-
Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol is a robust method for extracting this compound from human plasma samples.
-
Pipette 1.0 mL of the plasma sample (or calibration standard) into a 10 mL centrifuge tube.
-
Add 100 µL of the internal standard solution (e.g., 100 µg/mL Naproxen) and vortex for 20 seconds.[3]
-
Acidify the sample by adding 1.0 mL of 1M orthophosphoric acid to facilitate extraction.[3]
-
Add 5 mL of an extraction solvent mixture, such as hexane:isopropyl alcohol (90:10 v/v).[3]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 3000-4000 x g for 5 minutes to separate the organic and aqueous layers.[5]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the dried residue in 100 µL of the mobile phase and vortex for 30 seconds.[3]
-
Inject a 20 µL aliquot of the reconstituted sample into the HPLC system for analysis.[6]
Data Presentation
Quantitative data for the HPLC method and its validation are summarized in the tables below for clarity and easy reference.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.5) (45:55 v/v)[3] |
| Flow Rate | 1.0 mL/min[3][7] |
| Injection Volume | 20 µL[6] |
| Column Temperature | 30°C |
| Detection Wavelength | 282 nm[7][8] |
| Run Time | Approximately 10-15 minutes |
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Value / Range |
| Linearity Range | 0.2 - 40 µg/mL (in urine)[9] |
| 75 - 4000 ng/mL (for Diclofenac in plasma)[10] | |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 25 ng/mL (for Diclofenac in plasma)[5][10] |
| Limit of Quantitation (LOQ) | 0.4 µg/mL (in urine)[9] |
| 75 ng/mL (for Diclofenac in plasma)[5][10] | |
| Recovery | 75 - 85%[9] |
| Intra-day Precision (%RSD) | < 5%[5][4] |
| Inter-day Precision (%RSD) | < 7%[11] |
| Accuracy (% Relative Error) | < 5.3%[5][10] |
Visualizations
Experimental Workflow Diagram
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. scielo.br [scielo.br]
- 3. scispace.com [scispace.com]
- 4. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. turkjps.org [turkjps.org]
Application Note: Quantitative Analysis of 5-Hydroxydiclofenac in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-hydroxydiclofenac, a major metabolite of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802), in human plasma. The procedure involves a straightforward protein precipitation extraction of the analyte and an internal standard from the plasma matrix. Chromatographic separation is achieved using reversed-phase HPLC with gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound.
Introduction
Diclofenac is a widely prescribed NSAID for the management of pain and inflammation. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to several hydroxylated metabolites. This compound is one of the principal metabolites, and its quantification in biological matrices is essential for understanding the pharmacokinetics and metabolism of diclofenac.[1] This application note provides a detailed protocol for a validated LC-MS/MS assay to quantify this compound in human plasma, offering high sensitivity and selectivity.
Experimental
Materials and Reagents
-
This compound analytical standard (CAS: 69002-84-2)
-
Diclofenac-d4 (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with anticoagulant)
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of this compound from human plasma.
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (Diclofenac-d4).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column with a gradient elution program.
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A polar embedded reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Acetate in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for the detection of this compound and the internal standard.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 312.0 | 231.1 | 15 |
| This compound (Qualifier) | 312.0 | 266.0 | 10 |
| Diclofenac-d4 (IS) | 300.1 | 220.1 | 12 |
Results and Discussion
Method Validation
The LC-MS/MS method was validated for linearity, precision, accuracy, and recovery.
Table 3: Linearity of the Method
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 4: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low | 5 | < 10 | < 12 | 92 - 105 |
| Medium | 100 | < 8 | < 10 | 95 - 108 | |
| High | 800 | < 7 | < 9 | 93 - 106 |
Validation data is based on typical performance and may vary between laboratories and instrument platforms.
Table 5: Recovery
| Analyte | Concentration (ng/mL) | Recovery (%) |
| This compound | 10 | > 85 |
| 500 | > 88 |
Workflow and Diagrams
The overall experimental workflow is depicted below.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
The metabolic pathway of diclofenac to this compound is illustrated below.
Caption: Metabolic conversion of Diclofenac to this compound.
Conclusion
This application note presents a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, selective, and robust, making it a valuable tool for researchers in drug metabolism, pharmacokinetics, and related fields. The simple sample preparation and rapid chromatographic analysis allow for high-throughput screening of samples.
References
Application Notes for the Use of 5-Hydroxydiclofenac as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydiclofenac is a primary active metabolite of diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug (NSAID).[1] As a key product of diclofenac's metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, accurate quantification of this compound is crucial.[1] It serves a vital role in pharmacokinetic studies, drug metabolism research, toxicological assessments, and environmental monitoring.[2] The use of a certified this compound analytical reference standard is essential for ensuring the accuracy, precision, and reliability of analytical data in these applications.[3]
This document provides detailed application notes and protocols for the use of this compound as a reference standard in common analytical methodologies.
Reference Standard Profile
Proper characterization of the analytical standard is fundamental for its correct application.
| Property | Value |
| Chemical Name | 2-[(2,6-dichlorophenyl)amino]-5-hydroxy-benzeneacetic acid[1] |
| CAS Number | 69002-84-2[1][3] |
| Molecular Formula | C₁₄H₁₁Cl₂NO₃[1][3] |
| Molecular Weight | 312.15 g/mol [3] |
| Appearance | Light Pink Solid[4] |
| Purity (Typical) | ≥97.0% (HPLC) |
| Storage Conditions | -20°C |
| Solubility | Soluble in DMSO[1] |
Metabolic Pathway of Diclofenac
Diclofenac undergoes extensive metabolism in the liver primarily through hydroxylation and glucuronidation.[5] The formation of hydroxylated metabolites, including 4'-hydroxydiclofenac (B1664172) (the major metabolite) and this compound, is catalyzed by CYP enzymes.[6][7] Specifically, CYP2C9 is the principal enzyme responsible for the formation of 4'-hydroxydiclofenac, while the formation of this compound is mediated to a greater extent by CYP3A4.[5][6][7] Understanding this pathway is critical for interpreting drug metabolism and drug-drug interaction studies.
Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of diclofenac and its metabolites, including this compound, in plasma.[8]
Principle: The method utilizes protein precipitation for simple and rapid sample preparation, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for sensitive and selective detection. An isotopically labeled internal standard (like Diclofenac-d4) is typically used to ensure high accuracy.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound analytical standard | 69002-84-2 [sigmaaldrich.com]
- 3. 5-Hydroxy Diclofenac - CAS - 69002-84-2 | Axios Research [axios-research.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Solid-Phase Extraction of 5-Hydroxydiclofenac from Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac (B195802) is a widely used nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. One of its major metabolites is 5-hydroxydiclofenac, formed primarily through the action of cytochrome P450 enzymes.[1][2] The quantitative analysis of this compound in urine is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human urine, a critical sample preparation step for ensuring accurate and reliable results with analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary metabolic pathway for the formation of this compound involves the hydroxylation of the diclofenac molecule. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4, with minor contributions from other CYP2C isoforms such as CYP2C8, CYP2C18, and CYP2C19.[1][3] In urine, this compound is often present as a glucuronide conjugate, which requires enzymatic hydrolysis prior to extraction to accurately quantify the total metabolite concentration.[4]
Metabolic Pathway of Diclofenac to this compound
Caption: Metabolic conversion of Diclofenac to this compound.
Experimental Protocol
This protocol details the enzymatic hydrolysis of this compound glucuronide and subsequent solid-phase extraction from a urine matrix.
Materials and Reagents:
-
This compound analytical standard
-
β-glucuronidase (from E. coli or a recombinant source)[5]
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) (LC-MS grade)
-
Ultrapure water
-
Mixed-mode or polymeric solid-phase extraction (SPE) cartridges (e.g., Agilent SampliQ SAX, Waters Oasis HLB, or similar)[6]
-
SPE vacuum manifold
-
Nitrogen evaporator
1. Sample Pre-treatment: Enzymatic Hydrolysis
Since this compound is primarily excreted as a glucuronide conjugate, an enzymatic hydrolysis step is necessary to cleave the glucuronic acid moiety and allow for the extraction of the free metabolite.
-
To 1 mL of urine sample, add 500 µL of 0.1 M phosphate buffer (pH 6.8).
-
Add a sufficient activity of β-glucuronidase (typically ≥ 2,500 units). The optimal amount may need to be determined empirically based on the enzyme batch and sample matrix.[7]
-
Vortex the mixture gently.
-
Incubate the sample at an optimized temperature and duration. For many recombinant β-glucuronidases, incubation at room temperature (around 25°C) for 15-30 minutes is sufficient.[8] More traditional enzyme preparations may require incubation at 37-55°C for 1-2 hours.[7][9]
-
After incubation, allow the sample to cool to room temperature.
2. Solid-Phase Extraction (SPE) Protocol
A mixed-mode strong anion exchange (SAX) polymeric sorbent is recommended for the extraction of the acidic this compound from the complex urine matrix.[6] This type of sorbent provides a dual retention mechanism (ion exchange and reversed-phase), leading to cleaner extracts.[6][10]
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 3 mL of 0.1 M phosphate buffer (pH 6.8).
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/minute).
-
Washing:
-
Wash the cartridge with 3 mL of ultrapure water to remove salts and polar interferences.
-
Wash the cartridge with 3 mL of a weak organic solvent, such as 5% methanol in water, to remove less hydrophobic interferences.
-
-
Drying: Dry the SPE cartridge thoroughly under vacuum for 5-10 minutes to remove any residual aqueous solvent.
-
Elution: Elute the this compound from the cartridge with 2 x 1.5 mL of an appropriate elution solvent. A common elution solvent for acidic compounds from a mixed-mode sorbent is a mixture of an organic solvent with a small percentage of a basic modifier to neutralize the acidic analyte and disrupt the ionic interaction. A suitable elution solvent is 2% ammonium hydroxide in acetonitrile or methanol.[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the extraction of this compound.
Quantitative Data Summary
The following tables summarize typical performance data for the solid-phase extraction of hydroxylated diclofenac metabolites from urine. The data is based on published literature for similar analytical methods.
Table 1: Recovery Data
| Analyte | Matrix | SPE Sorbent Type | Average Recovery (%) | Reference |
| Diclofenac and its metabolites* | Human Urine | Not Specified | 75 - 85 | [12] |
| Acidic Drugs | Human Urine | Mixed-Mode SAX | 79.6 - 109 | [6] |
*Note: The recovery study by K. D. Rainsford et al. grouped this compound with other hydroxylated metabolites.
Table 2: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Precision (%RSD) | < 15% | [6][13] |
| Linearity (r²) | > 0.99 | [6] |
| Limit of Quantification (LOQ) | Analyte and instrument dependent | - |
Conclusion
This application note provides a comprehensive protocol for the solid-phase extraction of this compound from human urine. The combination of enzymatic hydrolysis and mixed-mode solid-phase extraction offers a robust and reliable method for sample clean-up and concentration, enabling accurate quantification by LC-MS/MS. The presented workflow and performance data serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and toxicology. It is recommended to perform a full method validation to establish performance characteristics for the specific laboratory setup and analytical instrumentation.
References
- 1. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. covachem.com [covachem.com]
- 5. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. unitedchem.com [unitedchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. biotage.com [biotage.com]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 12. imcstips.com [imcstips.com]
- 13. waters.com [waters.com]
Application Notes and Protocols for In Vitro Studies of 5-Hydroxydiclofenac
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental models used to study the effects of 5-Hydroxydiclofenac, a major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). The protocols detailed below are essential for investigating the cytotoxic, apoptotic, and potential anti-inflammatory effects of this metabolite, particularly in the context of drug-induced liver injury (DILI).
Introduction to this compound and In Vitro Models
This compound is an active metabolite of diclofenac, formed primarily by the action of cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP2C19, and CYP1A2.[1] While diclofenac is a potent anti-inflammatory agent, its use has been associated with hepatotoxicity.[2] Research suggests that the metabolism of diclofenac to hydroxylated metabolites, such as this compound, and their subsequent bioactivation play a significant role in this toxicity.[2][3] In vitro models are crucial for elucidating the mechanisms of this compound-induced cellular effects.
Primary hepatocytes are the gold standard for these studies as they are metabolically competent, unlike non-metabolizing cell lines such as HepG2.[2][3] Other cell lines, like the HL-60 leukemia cell line, have also been used to assess the cytotoxicity of this metabolite.[1] Key areas of investigation include cytotoxicity, induction of apoptosis, mitochondrial dysfunction, and the modulation of inflammatory pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data regarding the effects of this compound from in vitro studies.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | IC50 Value (µM) | Reference |
| HL-60 leukemia cells | Not specified | Cytotoxicity | 661 | [1] |
Table 2: Enzyme Kinetics of Diclofenac Metabolism to this compound
| Enzyme Source | CYP Isoform(s) | Km (µM) | Vmax (pmol/min/mg) | Reference |
| Human liver microsomes | Multiple CYPs | 43 ± 5 | 15.4 ± 0.6 | [4] |
Table 3: Effects of Diclofenac (Parent Drug) on COX Enzymes
| Enzyme | Cell Model | IC50 Value (µM) | Reference |
| COX-1 | Human Articular Chondrocytes | 0.611 | [5] |
| COX-2 | Human Articular Chondrocytes | 0.63 | [5] |
Note: Data on the direct inhibitory effects of this compound on COX enzymes are limited. The data for diclofenac is provided for context.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Hepatocytes
Primary hepatocytes are essential for studying the metabolism-dependent toxicity of compounds. This protocol is adapted from established methods for isolating mouse or rat hepatocytes.[1][6][7][8][9]
Materials:
-
Perfusion buffer (e.g., HBSS)
-
Collagenase solution
-
Wash medium (e.g., DMEM with 10% FBS)
-
Peristaltic pump
-
Surgical instruments
-
70 µm cell strainer
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Surgically expose the portal vein and inferior vena cava.
-
Cannulate the portal vein and begin perfusion with pre-warmed perfusion buffer at a rate of 5 mL/min to flush the liver of blood.
-
Once the liver is blanched, switch to a pre-warmed collagenase solution and perfuse until the liver tissue is digested.
-
Excise the liver and transfer it to a petri dish containing wash medium.
-
Gently dissect the liver to release the cells.
-
Filter the cell suspension through a 70 µm cell strainer into a conical tube.
-
Wash the cells by centrifugation at 50 x g for 4 minutes at 4°C. Discard the supernatant.
-
Repeat the wash step two more times.
-
Resuspend the final cell pellet in culture medium and perform a cell count and viability assessment (e.g., using Trypan blue).
-
Plate the hepatocytes on collagen-coated culture plates at the desired density.
-
Allow the cells to attach for several hours before initiating experimental treatments.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10][11][12][13]
Materials:
-
Hepatocytes cultured in 96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or acidified isopropanol (B130326)
-
Microplate reader
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include vehicle-only controls.
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Apoptosis via Caspase-3 Activity
Activation of caspase-3 is a key event in the apoptotic cascade.[14] This can be measured using a colorimetric or fluorometric assay.[4][15][16][17][18]
Materials:
-
Hepatocytes cultured in plates
-
This compound stock solution
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Reaction buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat cultured hepatocytes with this compound for the desired time.
-
Collect both adherent and floating cells and pellet them by centrifugation.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50 µg of protein lysate to each well.
-
Add reaction buffer to each well.
-
Initiate the reaction by adding the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at Ex/Em = 380/460 nm (for fluorometric assay).
-
Express the results as fold-change in caspase-3 activity compared to the vehicle-treated control.
Protocol 4: Quantification of Intracellular ATP Levels
A decrease in ATP levels is an indicator of mitochondrial dysfunction.[2][3] ATP levels can be quantified using a luciferase-based assay.[3][19][20][21][22]
Materials:
-
Hepatocytes cultured in opaque-walled 96-well plates
-
This compound stock solution
-
ATP detection reagent (containing luciferase and D-luciferin)
-
Luminometer
Procedure:
-
Seed hepatocytes in an opaque-walled 96-well plate suitable for luminescence readings.
-
Treat the cells with various concentrations of this compound.
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Add the ATP detection reagent to each well (this reagent typically also lyses the cells).
-
Shake the plate for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a microplate luminometer.
-
Generate an ATP standard curve to calculate the absolute ATP concentration in the samples.
-
Normalize the ATP levels to the protein concentration or cell number.
Protocol 5: Measurement of Prostaglandin (B15479496) E2 (PGE2) Production
To investigate the potential anti-inflammatory effects of this compound, its ability to inhibit PGE2 production can be assessed.[23][24][25]
Materials:
-
Inflammatory-responsive cells (e.g., macrophages, synovial fibroblasts)
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) for stimulation
-
This compound stock solution
-
PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS or IL-1β) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.
-
The amount of PGE2 is typically inversely proportional to the signal generated in a competitive ELISA.
-
Calculate the percentage inhibition of PGE2 production by this compound compared to the stimulated control.
Visualizations: Signaling Pathways and Workflows
Caption: Proposed pathway of this compound-mediated hepatotoxicity.
Caption: General workflow for assessing this compound effects in vitro.
References
- 1. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diclofenac toxicity to hepatocytes: a role for drug metabolism in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mouselivercells.com [mouselivercells.com]
- 8. A Simple Protocol for the Isolation and Culture of Hepatocytes from MASLD Mice [jove.com]
- 9. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
- 10. veritastk.co.jp [veritastk.co.jp]
- 11. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Diclofenac induces apoptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. biogot.com [biogot.com]
- 19. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. arborassays.com [arborassays.com]
- 24. benchchem.com [benchchem.com]
- 25. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sample Preparation of 5-Hydroxydiclofenac in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction and purification of 5-Hydroxydiclofenac, a primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), from various biological matrices. Accurate quantification of this compound is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The following sections offer comprehensive guidance on protein precipitation, liquid-liquid extraction, and solid-phase extraction techniques for plasma, urine, and tissue homogenates, ensuring reliable and reproducible results for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overview of Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering endogenous substances from complex biological matrices, thereby enhancing the sensitivity and specificity of the analytical method. The most common techniques for the extraction of this compound are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT) is a rapid and straightforward method for removing proteins from plasma and serum samples. It is often the simplest and most cost-effective approach.
-
Liquid-Liquid Extraction (LLE) is a sample purification technique that separates analytes based on their differential solubility in two immiscible liquid phases. LLE can provide cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE) is a highly selective and versatile technique that uses a solid sorbent to isolate analytes from a liquid sample. SPE can offer the cleanest extracts and the ability to concentrate the analyte, leading to higher sensitivity.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the different sample preparation techniques for this compound and its parent drug, diclofenac, in various biological matrices. These values are indicative and may vary depending on the specific laboratory conditions and analytical instrumentation.
Table 1: Performance of Protein Precipitation for Diclofenac and Metabolites in Plasma
| Analyte | Recovery (%) | Matrix Effect (%) | Lower Limit of Quantification (LLOQ) | Linearity Range | Reference |
| Diclofenac | >90 | <15 | 1.25 ng/mL | 1.25 - 2000 ng/mL | [1] |
| 4'-Hydroxydiclofenac | Not specified | Not specified | 1 nmol/L | 1 - 200 nmol/L | [2] |
| This compound | Not specified | Not specified | Not specified | Not specified |
Table 2: Performance of Liquid-Liquid Extraction for Diclofenac and Metabolites
| Analyte | Biological Matrix | Recovery (%) | LLOQ | Linearity Range | Reference |
| Diclofenac | Human Plasma | 89 - 95 | 0.25 ng/mL | 0.25 - 50 ng/mL | [3] |
| Diclofenac | Post-mortem tissues | 72.0 - 102.2 | 0.5 ng/mL | 0.5 - 500 ng/mL | [4][5][6] |
| Diclofenac Metabolites | Human Urine | 75 - 85 | 0.4 µg/mL | 0.2 - 40 µg/mL | [7] |
Table 3: Performance of Solid-Phase Extraction for Diclofenac and Metabolites
| Analyte | Biological Matrix | Sorbent | Recovery (%) | LLOQ | Linearity Range | Reference |
| Diclofenac | Human Plasma | Abselut Nexus | 92 | 5 ng/mL | Not specified | [1] |
| Acidic Drugs (including NSAIDs) | Urine | SampliQ SAX | 79.6 - 109 | 1.04 µg/mL (Ketoprofen) | 0 - 10 µg/mL | [8] |
| Diclofenac | Urine | Carbon Nanotube | 74.8 | Not specified | Not specified |
Experimental Protocols
This section provides detailed, step-by-step protocols for the three main sample preparation techniques.
Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid and simple method for the removal of proteins from plasma prior to LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., Diclofenac-d4)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) for Plasma and Urine Samples
This protocol describes a liquid-liquid extraction procedure suitable for the extraction of this compound from plasma and urine.
Materials:
-
Plasma or Urine sample
-
Internal Standard (IS) solution (e.g., 4'-Hydroxydiclofenac or Diclofenac-d4)[3]
-
1 M Phosphoric Acid[3]
-
Acetone[3]
-
n-Hexane[3]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Protocol:
-
Pipette 1 mL of plasma or urine sample into a glass tube with a screw cap.
-
Add 25 µL of the internal standard working solution.
-
Add 1 mL of 1 M phosphoric acid and vortex to mix.[3]
-
Add 1 mL of acetone (B3395972) for deproteination (for plasma samples) and vortex.[3]
-
Add 5 mL of n-hexane as the extraction solvent.[3]
-
Cap the tube and mix on a roller mixer for 15 minutes.
-
Centrifuge at 1400 x g for 5 minutes at room temperature.[3]
-
Carefully transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the appropriate mobile phase for LC-MS/MS analysis.
-
Vortex to ensure complete dissolution and inject into the analytical system.
Solid-Phase Extraction (SPE) for Plasma, Urine, and Tissue Homogenates
This protocol provides a general framework for solid-phase extraction. The specific sorbent and solvents should be optimized for each matrix and analyte. For this compound, a mixed-mode strong anion exchange (SAX) or a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent is recommended.[8]
Materials:
-
Plasma, urine, or tissue homogenate sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Oasis HLB, SampliQ SAX)
-
SPE manifold (vacuum or positive pressure)
-
Methanol (B129727) (for conditioning and elution)
-
Water (for conditioning)
-
Wash solvent (e.g., 10% methanol in water)
-
Elution solvent (e.g., methanol with 2% formic acid)
-
Centrifuge (for tissue homogenates)
-
Homogenizer (for tissues)
Protocol for Tissue Homogenate Preparation:
-
Weigh approximately 1 g of tissue.
-
Add 1 mL of water (LC-MS grade) and homogenize using a sonicator or other appropriate homogenizer.[5]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Use the supernatant for the SPE procedure.
SPE Protocol:
-
Sample Pre-treatment: To 1 mL of plasma, urine, or tissue homogenate supernatant, add 10 µL of the internal standard working solution. For urine samples, adjust the pH to approximately 6-7 with a suitable buffer if necessary.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences, followed by 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove residual wash solvent.
-
Elution: Elute the this compound and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Conclusion
The selection of an appropriate sample preparation technique is paramount for the successful quantification of this compound in biological matrices. Protein precipitation offers a rapid and simple approach, particularly for high-throughput screening. Liquid-liquid extraction provides cleaner extracts and is a robust method for various matrices. Solid-phase extraction, while more complex, delivers the highest level of sample cleanup and concentration, leading to superior sensitivity and specificity. The protocols provided herein serve as a comprehensive guide for researchers to develop and validate reliable bioanalytical methods for this compound, ultimately contributing to a better understanding of the pharmacology and toxicology of diclofenac.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry imaging of diclofenac and its metabolites in tissues using nanospray desorption electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. Diclofenac Concentrations in Post-Mortem Specimens—Distribution, Case Reports, and Validated Method (UHPLC-QqQ-MS/MS) for Its Determination [mdpi.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Tissue sample preparation in bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Note: Quantitative Analysis of 5-Hydroxydiclofenac in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantitative analysis of 5-hydroxydiclofenac, a primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802), in human plasma using gas chromatography-mass spectrometry (GC-MS). The protocol involves liquid-liquid extraction for sample cleanup and concentration, followed by derivatization to enhance the volatility of the analyte. The described GC-MS method, operating in selected ion monitoring (SIM) mode, provides high selectivity and sensitivity for the determination of this compound. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring. While this protocol is specifically outlined for this compound, the principles can be adapted from established methods for diclofenac and its other hydroxylated metabolites.[1][2]
Introduction
Diclofenac is a widely prescribed NSAID for the treatment of pain and inflammation.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to form several hydroxylated metabolites.[3][4] this compound is one of the main metabolites and its quantification in biological matrices is crucial for understanding the pharmacokinetics and metabolism of diclofenac. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high resolution and sensitivity, making it well-suited for the analysis of drug metabolites in complex biological samples.[3] However, due to the polar nature of hydroxylated metabolites, a derivatization step is necessary to increase their volatility for GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of this compound in human plasma.
Principle
The method involves the extraction of this compound from plasma using a liquid-liquid extraction (LLE) procedure. An internal standard (IS), such as a deuterated analog of diclofenac or another hydroxylated metabolite like 4-hydroxydiclofenac, is added to the plasma sample prior to extraction to correct for variations in extraction efficiency and instrument response.[1][2] Following extraction, the hydroxyl group of this compound and the IS is derivatized to form a less polar and more volatile compound suitable for GC analysis. The derivatized sample is then injected into the GC-MS system. The compounds are separated on a capillary column and detected by a mass spectrometer operating in SIM mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve constructed from standards of known concentrations.
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Protocols
Reagents and Materials
-
This compound standard
-
Internal Standard (e.g., 4-Hydroxydiclofenac or deuterated diclofenac)
-
Human plasma (drug-free)
-
Methanol (B129727) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Phosphoric acid (1 M)
-
Ethyl acetate (HPLC grade)
-
Chloroform (HPLC grade)
-
Pentafluoropropionic anhydride (B1165640) (PFPA) or other suitable derivatizing agent
-
Nitrogen gas (high purity)
-
Glass test tubes with screw caps
-
Centrifuge
-
Heating block or water bath
-
Vortex mixer
Standard and Sample Preparation
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of the internal standard (e.g., 4-hydroxydiclofenac at 0.45 mg/mL) in methanol.[1]
-
Prepare working standard solutions by serial dilution of the stock solution in methanol to create calibration standards and quality control (QC) samples.
-
-
Sample Preparation Protocol:
-
Pipette 1 mL of plasma sample, calibration standard, or QC sample into a glass test tube.
-
Add a known amount of the internal standard working solution (e.g., 25 µL of 0.0045 mg/mL 4-hydroxydiclofenac).[1]
-
Add 1 mL of 1 M phosphoric acid and vortex for 30 seconds.[1]
-
Add 1 mL of acetone for deproteination and vortex for 30 seconds.[1]
-
Add 5 mL of n-hexane, cap the tube, and mix on a roller mixer for 15 minutes.[1]
-
Centrifuge at 1400 x g for 5 minutes at room temperature.[1]
-
Carefully transfer the upper organic layer (n-hexane) to a clean test tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Derivatization Protocol
-
Reconstitute the dried extract in a small volume of ethyl acetate (e.g., 100 µL).
-
Add the derivatizing agent. For example, add 50 µL of pentafluoropropionic anhydride (PFPA).
-
Cap the tube and heat at a controlled temperature (e.g., 35°C for 30 minutes) to facilitate the reaction.[1]
-
Evaporate the excess derivatizing agent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in a suitable solvent for injection, such as chloroform (e.g., 80 µL).[1]
-
Transfer the final solution to an autosampler vial for GC-MS analysis.
GC-MS Operating Conditions
The following are suggested starting conditions and may require optimization for your specific instrument and column. These conditions are adapted from methods for diclofenac and 4-hydroxydiclofenac.[1][5]
| Parameter | Condition |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column[5] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[5] |
| Injection Mode | Splitless[5] |
| Injection Volume | 1-2 µL[1][5] |
| Injector Temperature | 250°C[5] |
| Oven Temperature Program | Initial temperature 150°C, hold for 1-4 min, ramp at 10-20°C/min to 220-300°C, hold for 1-5 min[1][5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI)[5] |
| Ion Source Temperature | 230-240°C |
| Transfer Line Temperature | 280°C[5] |
| Electron Energy | 70 eV[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the mass spectrum of the derivatized this compound and internal standard. For the PFPA derivative of 4-hydroxydiclofenac, a monitored ion is m/z 439.[1][2][6] |
Data Analysis
-
Identify the peaks for derivatized this compound and the internal standard based on their retention times.
-
Integrate the peak areas for the selected ions of the analyte and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table presents typical performance characteristics for the GC-MS analysis of diclofenac and its hydroxylated metabolites, which can be used as a reference for the this compound method. Specific values for this compound will need to be determined during method validation.
| Parameter | Diclofenac | 4-Hydroxydiclofenac | Reference |
| Linearity Range | 0.25 - 50 ng/mL | - | [1][2][6] |
| 0.25 - 5 µg/mL | - | [5] | |
| Limit of Detection (LOD) | 0.125 ng/mL | - | [1][2][6] |
| 0.05 µg/mL | - | [5] | |
| Limit of Quantification (LOQ) | 0.25 ng/mL | - | [1][2][6] |
| 0.15 µg/mL | - | [5] | |
| Recovery | ~89 - 95% | - | [1][2] |
| Intra-day Precision (%RSD) | < 9% | - | [1][2] |
| Inter-day Precision (%RSD) | < 9% | - | [1][2] |
| Retention Time (min) | ~7.5 (derivatized) | ~8.5 (derivatized) | [1] |
Conclusion
The described GC-MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol, involving liquid-liquid extraction and chemical derivatization, ensures clean sample extracts and enhances the chromatographic performance of the analyte. This application note serves as a comprehensive guide for researchers and scientists in the fields of drug metabolism and clinical pharmacology. Method validation should be performed to establish specific performance characteristics for this compound.
References
- 1. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. LC-MS/MS method for the simultaneous quantification of intestinal CYP and UGT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Immunoassays for 5-Hydroxydiclofenac
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of sensitive and specific immunoassays for the quantitative determination of 5-hydroxydiclofenac, a major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). The development of such an assay is crucial for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring.
Introduction
Diclofenac is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with this compound being one of its significant metabolites. Monitoring the levels of this metabolite is essential for understanding the metabolic profile and potential drug-drug interactions of diclofenac. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput, cost-effective, and sensitive method for the quantification of small molecules like this compound in biological matrices.
This document outlines the critical steps for developing a competitive ELISA for this compound, including hapten synthesis, immunogen and coating antigen preparation, antibody production, and detailed assay protocols.
Hapten Synthesis and Conjugation
To elicit an immune response against the small molecule this compound (a hapten), it must first be covalently linked to a larger carrier protein. This process involves the synthesis of a hapten derivative with a reactive functional group that can be coupled to the protein.
Proposed Hapten Synthesis Strategy
The chemical structure of this compound possesses a carboxylic acid group and a hydroxyl group, both of which can be utilized for conjugation. To ensure the unique structural features of this compound are presented to the immune system, the carboxylic acid group is the preferred site for conjugation, leaving the hydroxyl group exposed. A spacer arm is often introduced between the hapten and the carrier protein to improve the accessibility of the hapten for antibody binding.
A common method is the active ester method using N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Protocol for Synthesis of 5-OH-Diclofenac-NHS Ester:
-
Dissolve this compound in an anhydrous organic solvent such as N,N-dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in equimolar amounts to the this compound solution.
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the activated this compound-NHS ester can be used directly for conjugation to the carrier protein.
Conjugation to Carrier Proteins
Bovine Serum Albumin (BSA) is commonly used for immunization (immunogen), while Ovalbumin (OVA) is often used for the coating antigen in ELISA.
Protocol for Conjugation to BSA (Immunogen) and OVA (Coating Antigen):
-
Dissolve the carrier protein (BSA or OVA) in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.4-8.0.
-
Slowly add the activated this compound-NHS ester solution to the protein solution while stirring. The molar ratio of hapten to protein should be optimized, but a starting point of 20:1 to 40:1 is common.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the conjugate by dialysis against PBS to remove unreacted hapten and byproducts.
-
Characterize the conjugate by UV-Vis spectrophotometry to confirm the coupling of the hapten to the protein. The hapten-to-protein molar ratio can be estimated using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Antibody Production
Polyclonal or monoclonal antibodies can be generated against the this compound-BSA immunogen. Monoclonal antibodies are generally preferred for their high specificity and batch-to-batch consistency.
Immunization Protocol (Example using Mice for Monoclonal Antibody Production)
-
Emulsify the this compound-BSA immunogen with an equal volume of Complete Freund's Adjuvant (CFA) for the initial immunization. For subsequent immunizations, use Incomplete Freund's Adjuvant (IFA).
-
Immunize BALB/c mice subcutaneously or intraperitoneally with 50-100 µg of the immunogen emulsion.
-
Administer booster injections every 2-3 weeks.
-
Monitor the antibody titer in the mouse serum 7-10 days after each booster injection using an indirect ELISA with the this compound-OVA coating antigen.
-
Select the mouse with the highest antibody titer and specificity for hybridoma production.
Hybridoma Production and Screening
Standard hybridoma technology is used to produce monoclonal antibodies. Spleen cells from the immunized mouse are fused with myeloma cells. The resulting hybridomas are then screened for the production of antibodies that specifically bind to this compound. A competitive ELISA format is used for screening to identify antibodies with high affinity for the free drug.
Development of a Competitive ELISA
In a competitive ELISA for a small molecule, the free analyte in the sample competes with a labeled antigen (or a coating antigen) for a limited number of antibody binding sites.
Materials and Reagents
-
96-well microtiter plates
-
Coating antigen (this compound-OVA)
-
Anti-5-hydroxydiclofenac monoclonal antibody
-
Standard this compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
ELISA Protocol
-
Coating: Dilute the this compound-OVA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of standard this compound solutions (at various concentrations) or samples to the wells. Then, add 50 µL of the diluted anti-5-hydroxydiclofenac monoclonal antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
The concentration of this compound in the samples is inversely proportional to the absorbance signal. A standard curve is generated by plotting the absorbance against the logarithm of the standard concentrations. The concentrations of the unknown samples are then determined by interpolating their absorbance values from the standard curve.
Quantitative Data Summary
The performance of a newly developed immunoassay should be thoroughly validated. While specific data for a dedicated this compound immunoassay is not available in the literature, the following table presents cross-reactivity data from existing diclofenac immunoassays, highlighting the need for a specific assay for its metabolite.
| Compound | Antibody Type | Assay Format | IC50 (ng/mL) | Cross-Reactivity (%) vs. Diclofenac | Reference |
| Diclofenac | Monoclonal | ELISA | 3 | 100 | [1][2] |
| This compound | Monoclonal | ELISA | >300 | <1 | [1][2] |
| 4'-Hydroxydiclofenac | Monoclonal | ELISA | >300 | <1 | [1][2] |
| Diclofenac | Monoclonal | FPIA | - | 100 | [3] |
| This compound | Monoclonal | FPIA | - | 13 | [3] |
| 4'-Hydroxydiclofenac | Monoclonal | FPIA | - | <10 | [3] |
IC50: The concentration of analyte that causes 50% inhibition of antibody binding. FPIA: Fluorescence Polarization Immunoassay
Visualizations
Signaling Pathway of Diclofenac Metabolism
Caption: Major metabolic pathways of diclofenac.
Experimental Workflow for Immunoassay Development
Caption: Workflow for this compound immunoassay development.
Competitive ELISA Principle
Caption: Principle of competitive ELISA for this compound.
References
- 1. Re-assessment of monoclonal antibodies against diclofenac for their application in the analysis of environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re-assessment of monoclonal antibodies against diclofenac for their application in the analysis of environmental waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescence polarization immunoassay for the determination of diclofenac in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Hydroxydiclofenac in Metabolic Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the use of 5-hydroxydiclofenac in in vitro metabolic stability studies. This compound is a significant metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). The formation of this compound, primarily catalyzed by cytochrome P450 3A4 (CYP3A4), is a critical pathway in the biotransformation of diclofenac.[1][2] Furthermore, this compound can be further metabolized, and has been implicated in the formation of reactive quinone imine intermediates that can covalently bind to cellular macromolecules, a process linked to diclofenac-induced hepatotoxicity.[1][2][3]
Understanding the metabolic stability of a parent drug and the formation and fate of its metabolites is a cornerstone of drug discovery and development. These studies provide essential data for predicting a drug's pharmacokinetic profile, potential for drug-drug interactions (DDIs), and risk of metabolite-driven toxicity. This document outlines detailed protocols for assessing the metabolic stability of diclofenac with a focus on this compound formation, methods for reaction phenotyping to identify the enzymes responsible for this metabolic step, and protocols for evaluating CYP3A4 inhibition using diclofenac as a probe substrate.
Data Presentation
Table 1: Kinetic Parameters for the Formation and Metabolism of this compound in Human Liver Microsomes (HLM)
| Reaction | Enzyme | Km (µM) | Vmax (pmol/min/mg) | Reference |
| Diclofenac → this compound | CYP3A4 (major), CYP2C8, CYP2C19, CYP2C18 | 43 ± 5 | 15.4 ± 0.6 | [4] |
| This compound → 4',5-Dihydroxydiclofenac | CYP2C9 | 15 ± 1 | 96 ± 3 | [4] |
Table 2: Comparative Metabolic Stability of Diclofenac and its Analogs in Human Liver Microsomes (HLM)
| Compound | Position of Fluorine Substitution | % Parent Remaining after 30 min (CYP-mediated oxidation) | Reference |
| Diclofenac | - | Not explicitly stated, used as baseline | [1][5] |
| Analog 1b | 4' | More stable than diclofenac | [1][5] |
| Analog 1c | 5 | Modestly more stable than diclofenac | [1][5] |
| Analog 1d | 4', 5 | More stable than diclofenac | [1][5] |
Table 3: IC50 Values for Inhibition of CYP3A4-Mediated Metabolism
| Inhibitor | Substrate | IC50 (µM) | In Vitro System | Reference |
| Ketoconazole (B1673606) | Various CYP3A4 substrates | ~0.077 - 0.105 | Recombinant CYP3A4, HepG2 cells | [6] |
| Troleandomycin (B1681591) | Diclofenac (5-hydroxylation) | Inhibition observed | Human Liver Microsomes | [2] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of Diclofenac in Human Liver Microsomes (HLM) - Focusing on this compound Formation
Objective: To determine the rate of disappearance of diclofenac and the rate of formation of this compound in HLM.
Materials:
-
Diclofenac
-
This compound (as an analytical standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., deuterated diclofenac)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of diclofenac in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a 96-well plate, add potassium phosphate buffer.
-
Add the HLM to a final protein concentration of 0.5 mg/mL.
-
Add diclofenac to a final concentration of 1 µM.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-course Incubation:
-
Incubate the plate at 37°C with constant shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in duplicate wells by adding 2 volumes of ice-cold ACN containing the internal standard. The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentrations of diclofenac and this compound using a validated LC-MS/MS method.[7]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of diclofenac remaining versus time to determine the half-life (t1/2).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein).
-
Plot the concentration of this compound formed versus time to determine the initial rate of formation.
Protocol 2: CYP3A4 Inhibition Assay Using Diclofenac as a Substrate
Objective: To determine the IC50 value of a test compound for the inhibition of CYP3A4-mediated 5-hydroxylation of diclofenac.
Materials:
-
Diclofenac
-
This compound standard
-
Pooled Human Liver Microsomes (HLM) or recombinant human CYP3A4
-
NADPH regenerating system
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Test inhibitor compound (e.g., ketoconazole as a positive control)
-
Acetonitrile (ACN) with internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare serial dilutions of the test inhibitor and the positive control (ketoconazole).
-
In a 96-well plate, add potassium phosphate buffer, HLM (0.25 mg/mL) or recombinant CYP3A4, and the various concentrations of the inhibitor.
-
Include a control group with no inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add diclofenac to a final concentration approximately equal to its Km for 5-hydroxylation (e.g., 40-50 µM).[4]
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Incubation:
-
Incubate for a predetermined time that ensures linear metabolite formation (e.g., 15 minutes).
-
-
Termination and Sample Processing:
-
Stop the reaction by adding ice-cold ACN with an internal standard.
-
Centrifuge to pellet protein and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of this compound formed.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by non-linear regression analysis.
Protocol 3: Reaction Phenotyping of Diclofenac 5-Hydroxylation
Objective: To identify the specific cytochrome P450 isozymes responsible for the 5-hydroxylation of diclofenac.
Method A: Recombinant Human CYPs
Materials:
-
Diclofenac
-
Recombinant human CYP isozymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate diclofenac (e.g., 10 µM) with each recombinant CYP isozyme (e.g., 10-50 pmol/mL) in the presence of the NADPH regenerating system at 37°C.
-
-
Termination and Analysis:
-
After a fixed time (e.g., 30 minutes), terminate the reactions and analyze for the formation of this compound by LC-MS/MS.
-
Data Analysis:
-
Compare the rate of this compound formation across all the tested CYP isozymes to identify the primary enzyme(s) responsible.
Method B: Chemical Inhibition in HLM
Materials:
-
Diclofenac
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Specific CYP inhibitors (e.g., furafylline (B147604) for CYP1A2, sulfaphenazole (B1682705) for CYP2C9, quinidine (B1679956) for CYP2D6, ketoconazole or troleandomycin for CYP3A4)[2][8]
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard
-
LC-MS/MS system
Procedure:
-
Pre-incubation with Inhibitors:
-
Pre-incubate HLM with each specific CYP inhibitor (at a concentration known to be selective) for a designated time (e.g., 15 minutes) at 37°C. Include a control incubation without any inhibitor.
-
-
Reaction Initiation and Incubation:
-
Add diclofenac and the NADPH regenerating system to initiate the reaction.
-
Incubate for a fixed time.
-
-
Termination and Analysis:
-
Terminate the reactions and quantify the formation of this compound by LC-MS/MS.
-
Data Analysis:
-
Calculate the percentage of inhibition of this compound formation by each specific inhibitor compared to the control. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
Protocol 4: Analytical Method for Quantification of this compound by LC-MS/MS
Objective: To provide a general framework for the LC-MS/MS analysis of this compound from in vitro samples.
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Example): [7][9]
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate this compound from diclofenac and other potential metabolites.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Diclofenac: e.g., m/z 296 → 250 (ESI-).
-
This compound: e.g., m/z 312 → 266.
-
Internal Standard (e.g., D4-diclofenac): To be determined based on the specific standard used.
-
Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, and matrix effects according to relevant guidelines.
Visualizations
References
- 1. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of CYP3A4 in vitro data to predict clinical drug–drug interactions; predictions of compounds as objects of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Hydroxydiclofenac Extraction from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 5-Hydroxydiclofenac from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue samples?
A1: The most prevalent methods for extracting this compound and other drug metabolites from biological matrices are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2][3] Each method has its advantages and is chosen based on the specific requirements of the experiment, such as sample volume, required cleanliness of the extract, and throughput.
Q2: Which tissues are most relevant for studying the metabolism of diclofenac (B195802) to this compound?
A2: The liver and kidneys are the primary tissues of interest for studying diclofenac metabolism. The liver is the main site of drug metabolism, where cytochrome P450 enzymes convert diclofenac to its hydroxylated metabolites, including this compound.[4][5] The kidneys are involved in the excretion of these metabolites.[4][6]
Q3: What is the primary metabolic pathway for the formation of this compound?
A3: this compound is a major metabolite of diclofenac, formed primarily through oxidation by cytochrome P450 enzymes, particularly CYP3A4, in the liver.[5] This process is a phase I metabolic reaction. Subsequently, it can undergo phase II metabolism, such as glucuronidation, to increase its water solubility for excretion.[6][7]
Q4: What analytical techniques are typically used to quantify this compound in tissue extracts?
A4: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UHPLC-MS/MS) is the most common and sensitive method for the quantification of this compound in biological samples.[4][8][9] This technique offers high specificity and allows for the detection of low concentrations of the analyte.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Cell Lysis and Homogenization | Ensure thorough homogenization of the tissue sample. Use a suitable mechanical homogenizer and consider adding a lysis buffer. The tissue should be finely cut up before homogenization.[10] |
| Suboptimal Extraction Solvent | The choice of solvent is critical. For LLE, ensure the solvent is immiscible with the aqueous sample and has a high affinity for this compound. For PPT, acetonitrile (B52724) is generally more efficient than methanol (B129727) for precipitating proteins.[11] A mixture of acetonitrile and water with 0.1% formic acid has been shown to be effective.[4] |
| Incorrect pH of the Sample | The pH of the sample can significantly affect the extraction efficiency, especially for LLE and SPE. Adjust the pH of the sample to ensure this compound is in a neutral form, which enhances its partitioning into an organic solvent. For acidic metabolites, acidifying the sample is often beneficial. |
| Insufficient Mixing/Vortexing | Ensure vigorous and adequate mixing during the extraction process to maximize the interaction between the sample and the extraction solvent. |
| Analyte Degradation | This compound may be unstable in certain conditions. Process samples promptly and store them at low temperatures (-20°C or -80°C) to minimize degradation.[12] Consider the use of protease and phosphatase inhibitors during extraction.[4] |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Insufficient Protein Removal | If using protein precipitation, ensure the ratio of organic solvent to sample is optimal (typically 3:1 to 5:1).[11] Consider using alternative PPT agents like trichloroacetic acid (TCA) or zinc sulfate, which can be effective.[13] |
| Co-elution of Interfering Substances | Optimize the chromatographic method to separate this compound from endogenous matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry. |
| Inefficient Sample Cleanup | For complex tissue matrices, a simple protein precipitation may not be sufficient. Consider a more rigorous cleanup method like solid-phase extraction (SPE) which provides higher selectivity and cleaner extracts.[2] |
| Phospholipid Contamination | Phospholipids from cell membranes are a common source of matrix effects. Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids. |
Issue 3: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all steps of the experimental protocol, from tissue collection and storage to extraction and analysis. Ensure consistent timing, temperatures, and volumes. |
| Variable Tissue Sample Weight | Accurately weigh each tissue sample to ensure a consistent starting amount.[10] |
| Cross-Contamination | Thoroughly clean all equipment, especially the homogenizer, between samples to prevent carryover.[10] Use disposable tubes and pipette tips. |
| Instrumental Variability | Ensure the LC-MS/MS system is properly calibrated and maintained. Run quality control (QC) samples at regular intervals to monitor instrument performance. |
Data Presentation
Table 1: Comparison of Common Extraction Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by precipitation with organic solvents or acids.[14][15] | Partitioning of the analyte between two immiscible liquid phases.[1] | Analyte is retained on a solid sorbent and then eluted with a solvent.[1] |
| Throughput | High | Moderate | Low to Moderate (can be automated) |
| Selectivity | Low[2] | Moderate | High[2] |
| Solvent Consumption | Moderate | High | Low[2] |
| Ease of Use | Simple and fast[2] | More labor-intensive | Requires method development |
| Typical Recovery | Can be lower due to co-precipitation | Good recovery is achievable | High recovery (e.g., 92% for diclofenac has been reported[16][17]) |
Table 2: Quantitative Parameters for a Validated UHPLC-MS/MS Method for Diclofenac (as an example)
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[9] |
| Linearity Range | 0.5 - 500 ng/mL[9] |
| Intraday Precision (RSD%) | 0.8% - 13.1%[8] |
| Interday Precision (RSD%) | 0.3% - 14.6%[8] |
| Accuracy | Within 15%[8] |
| Mean Recovery | 72.0% - 102.2%[8] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Extraction
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of tissue (e.g., liver) into a 2 mL homogenization tube.[10]
-
Add a 3-fold volume of cold extraction solvent (e.g., acetonitrile with 0.1% formic acid) to the tissue.
-
-
Homogenization:
-
Homogenize the tissue sample using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the analyte.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Extraction
-
Sample Preparation:
-
Homogenize a known weight of tissue in a suitable buffer.
-
-
pH Adjustment:
-
Adjust the pH of the homogenate to an acidic pH (e.g., pH 3-4) using an appropriate acid to neutralize this compound.
-
-
Extraction:
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex or shake vigorously for 5-10 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at a moderate speed (e.g., 3,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer containing the analyte to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
-
Protocol 3: Solid-Phase Extraction (SPE) for this compound Extraction
-
Sample Preparation:
-
Prepare a tissue homogenate as described in the LLE protocol.
-
Centrifuge the homogenate to remove cell debris.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing methanol followed by water or an equilibration buffer through it.[1]
-
-
Sample Loading:
-
Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.[1]
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.
-
-
Elution:
-
Elute the this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute it in the mobile phase for analysis.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Metabolic pathway of Diclofenac to this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. extraction of drug from biological matrix.pptx [slideshare.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry imaging of diclofenac and its metabolites in tissues using nanospray desorption electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. darwininitiative.org.uk [darwininitiative.org.uk]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 15. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-performance liquid chromatographic determination of diclofenac in human plasma after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving sensitivity and specificity of 5-Hydroxydiclofenac LC-MS/MS assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development and execution of 5-Hydroxydiclofenac LC-MS/MS assays. Our goal is to help you improve the sensitivity and specificity of your analytical methods.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
Question: We are experiencing low signal intensity for this compound, even at concentrations where we expect a clear signal. What are the potential causes and how can we troubleshoot this?
Answer: Low signal intensity for this compound can stem from several factors, ranging from sample preparation to mass spectrometer settings. A systematic approach is key to identifying the root cause.
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity.
Potential Causes and Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Ion Suppression (Matrix Effects) | Co-eluting endogenous components from the biological matrix (e.g., phospholipids) can interfere with the ionization of this compound, suppressing its signal.[1] Solution: 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the matrix interferences. 3. Use a Suitable Internal Standard: A stable isotope-labeled internal standard (e.g., Diclofenac-d4) can help compensate for matrix effects. |
| Suboptimal MS Source Parameters | Inefficient ionization in the electrospray source will lead to a weak signal. Solution: Optimize key ESI parameters such as nebulizer gas flow, drying gas temperature and flow rate, and capillary voltage. A systematic optimization using a design of experiments (DoE) approach can be highly effective.[2][3] |
| Poor Analyte Stability | This compound may be unstable in the collected biological matrix or during sample processing. Solution: Ensure proper sample handling and storage conditions (e.g., -80°C). Consider the use of stabilizers in the collection tubes if degradation is suspected. |
| Inefficient Sample Extraction | The chosen sample preparation method may have low recovery for this compound. Solution: Perform recovery experiments by comparing the signal of a spiked sample that has undergone the extraction process to a post-extraction spiked sample. If recovery is low, optimize the extraction parameters (e.g., solvent type and pH for LLE, sorbent and elution solvent for SPE). |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
Question: We are observing significant peak tailing for this compound, which is affecting integration and reproducibility. What could be the cause?
Answer: Poor peak shape for a polar metabolite like this compound in reversed-phase chromatography is a common issue. It is often related to secondary interactions with the stationary phase or issues with the sample solvent.
Troubleshooting Poor Peak Shape
References
Addressing the chemical and metabolic instability of 5-Hydroxydiclofenac
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-hydroxydiclofenac. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the chemical and metabolic instability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a significant concern?
A1: this compound (5-OH-diclofenac) is a major oxidative metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802).[1][2] Its stability is a critical concern because it is chemically and metabolically unstable, readily undergoing further oxidation to form reactive intermediates.[3][4][5] This instability can lead to the formation of a reactive p-benzoquinone imine derivative, which can covalently bind to cellular macromolecules like proteins, a mechanism linked to the potential hepatotoxicity of diclofenac.[1][4][6] Furthermore, this compound is prone to auto-oxidation, meaning it can degrade even without enzymatic activity, complicating its analysis and interpretation in experimental settings.[3][5]
Q2: What are the primary pathways leading to the instability of this compound?
A2: The instability of this compound is driven by two main pathways:
-
Metabolic Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9, can further oxidize this compound.[1][4][7] This enzymatic process can lead to the formation of reactive quinone imines.[1][3]
-
Auto-oxidation: this compound is susceptible to non-enzymatic oxidation (auto-oxidation), especially in aqueous solutions.[3][5] This process can be catalyzed by metals and results in the formation of the same reactive p-benzoquinone imine derivative as the metabolic pathway.[4] This inherent chemical instability means it can degrade in experimental buffers or matrices even without the presence of active enzymes.
Q3: Which specific enzymes are involved in the formation and subsequent metabolism of this compound?
A3: The formation and metabolism of this compound involve several CYP enzymes.
-
Formation from Diclofenac: The initial 5-hydroxylation of diclofenac is primarily catalyzed by CYP3A4.[1][4] Other isoforms like CYP2C8, CYP2C19, and CYP2C18 may also contribute.[7]
-
Further Metabolism: Once formed, this compound can be further metabolized. For instance, it can be converted to 4',5-dihydroxydiclofenac, a reaction predominantly catalyzed by CYP2C9.[7]
Q4: What are the key reactive metabolites formed from this compound and how are they typically detected?
A4: The primary reactive metabolite is the p-benzoquinone imine of this compound.[4] Due to its high reactivity and short half-life, this intermediate is not detected directly. Instead, its formation is inferred by trapping it with nucleophiles, such as glutathione (B108866) (GSH) or N-acetylcysteine. The resulting stable adducts, like 5-hydroxy-4-(glutathion-S-yl)diclofenac and 5-hydroxy-6-(glutathion-S-yl)diclofenac, can be identified and quantified using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5][6]
Troubleshooting Guides
Issue 1: My this compound analytical standard shows rapid degradation in my aqueous experimental buffer, even before adding any enzymes or cells. What is the likely cause and how can I mitigate it?
Answer: This is a common issue caused by the inherent chemical instability and auto-oxidation of this compound.[3][5] The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by factors like pH, temperature, light, and the presence of trace metal ions in the buffer.[4][8]
Troubleshooting Steps:
-
Buffer Preparation: Prepare buffers fresh using high-purity water and reagents to minimize metal contamination. Consider adding a chelating agent like EDTA (0.1-1 mM) to the buffer, which can inhibit metal-catalyzed oxidation.[4]
-
pH Control: Evaluate the stability at different pH values. While specific data for 5-OH-diclofenac is limited, drug stability is often pH-dependent.[8] Maintain a consistent and appropriate pH for your assay.
-
Temperature: Prepare solutions on ice and minimize the time the compound spends at room or physiological temperature before analysis.[8][9] Store stock solutions at -20°C or -80°C.[10]
-
Antioxidants: Consider the addition of antioxidants like glutathione (GSH) or ascorbic acid to the buffer if compatible with your experimental design. GSH can inhibit the covalent binding of the resulting benzoquinone imine.[4]
-
Light Exposure: Protect your solutions from light by using amber vials or covering containers with aluminum foil.[8]
Issue 2: In my in vitro experiment with human liver microsomes (HLM), I am detecting glutathione (GSH) adducts of this compound even in control incubations without the NADPH cofactor. Is this an experimental artifact?
Answer: This is not necessarily an artifact and is an important finding. It has been observed that this compound can form GSH conjugates in HLM and rat liver microsomes (RLM) without the addition of NADPH.[3][5] This indicates that the formation of the reactive quinone imine intermediate is occurring via NADPH-independent auto-oxidation, which is then trapped by the GSH present in the incubation.[3][5] In contrast, the formation of GSH conjugates from 4'-hydroxydiclofenac (B1664172) is NADPH-dependent.[3]
To confirm this:
-
Run a control incubation with heat-inactivated microsomes. The presence of adducts would further point towards a non-enzymatic, chemical degradation process.
-
Run a parallel incubation in buffer alone (without microsomes) but containing this compound and GSH to isolate the effect of auto-oxidation.
Issue 3: I observe significant variability in the rate of this compound metabolism when using different batches of pooled human liver microsomes. Why does this happen?
Answer: This variability is expected and is primarily due to inter-individual differences in the expression and activity of the metabolizing enzymes, particularly CYP3A4 and CYP2C9, which are involved in the metabolism of diclofenac and its metabolites.[1][4][7] The formation of this compound can also be influenced by compounds that interact with CYP3A4.[11] Pooled microsomes are designed to represent an "average" population, but batch-to-batch variation in the specific activity of these key enzymes can still occur.
Best Practices:
-
Characterize Microsomes: Always use microsomes with well-characterized activities for key CYP enzymes (e.g., testosterone (B1683101) 6β-hydroxylation for CYP3A4, tolbutamide (B1681337) methylhydroxylation for CYP2C9).
-
Use Positive Controls: Include a well-characterized probe substrate for the relevant enzymes in your experiment to confirm the metabolic competence of each batch of microsomes.
-
Source from a Single Lot: For a given study, try to use a single, large lot of microsomes to ensure consistency across all experiments.
-
Statistical Analysis: When comparing data across batches, use appropriate statistical methods to account for this potential source of variability.
Quantitative Data Summary
The metabolic stability of a compound is often described by its rate of disappearance or the kinetics of its metabolism. Below are key kinetic parameters for the metabolism of diclofenac and this compound in human liver microsomes.
Table 1: Michaelis-Menten Kinetic Parameters for Diclofenac and this compound Metabolism
| Parent Compound | Metabolite Formed | Km (μM) | Vmax (pmol/min/mg) | Primary Enzyme(s) | Reference |
|---|---|---|---|---|---|
| Diclofenac | This compound | 43 ± 5 | 15.4 ± 0.6 | CYP3A4, CYP2C family | [7] |
| This compound | 4',5-Dihydroxydiclofenac | 15 ± 1 | 96 ± 3 | CYP2C9 | [7] |
Data from incubations with human liver microsomes. Values are presented as mean ± standard error.
Table 2: General Factors Influencing Drug Metabolite Stability in Biological Matrices
| Factor | Potential Impact on this compound | Mitigation Strategies | Reference |
|---|---|---|---|
| Temperature | Increased temperature accelerates auto-oxidation and enzymatic degradation. | Process samples on ice; store long-term at -80°C. | [8][9] |
| pH | Non-optimal pH can increase chemical degradation (hydrolysis, oxidation). | Maintain consistent, physiological pH; test stability at different pH values. | [8] |
| Light | Exposure to UV light can cause photodegradation. | Use amber vials or protect samples from light. | [8] |
| Oxidation | Prone to auto-oxidation due to phenolic group; can be catalyzed by metal ions. | Prepare solutions fresh; use antioxidants or chelating agents (EDTA) if compatible. | [4][8] |
| Enzymatic Activity | Residual enzyme activity in matrices (e.g., plasma) can cause degradation post-collection. | Add enzyme inhibitors (e.g., sodium fluoride); process samples to plasma/serum quickly. |[8] |
Visualizations and Workflows
Metabolic Bioactivation of Diclofenac
Caption: Bioactivation pathway of Diclofenac to the unstable this compound and its reactive quinone imine.
Experimental Workflow: In Vitro Metabolic Stability Assay
Caption: Standard workflow for assessing the metabolic stability of this compound in liver microsomes.
Troubleshooting Logic for Unexpected Degradation
Caption: A decision tree for troubleshooting the root cause of this compound degradation in vitro.
Experimental Protocols
Protocol 1: Assessment of this compound Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
1. Materials and Reagents:
-
This compound (--INVALID-LINK--)[10]
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., NADPH-A/B solutions)
-
0.1 M Phosphate (B84403) Buffer, pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) (e.g., a structurally similar, stable compound like deuterated diclofenac)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
2. Preparation of Solutions:
-
5-OH-Diclofenac Working Solution (200 μM): Prepare in a suitable solvent (e.g., DMSO or Methanol), then dilute in phosphate buffer. Note: Minimize the final concentration of organic solvent in the incubation to <1%.
-
HLM Working Solution (1 mg/mL): Dilute the 20 mg/mL stock in cold phosphate buffer immediately before use. Keep on ice.
-
Quenching Solution: Cold ACN containing the analytical internal standard at a fixed concentration (e.g., 100 nM).
3. Incubation Procedure:
-
Pre-incubation: Add 90 μL of the 1 mg/mL HLM working solution to the wells of a 96-well plate. Include control wells:
-
-NADPH Control: HLM + 5-OH-Diclofenac, but add buffer instead of NADPH.
-
No Enzyme Control: Buffer + 5-OH-Diclofenac + NADPH.
-
Cover the plate and pre-incubate for 5-10 minutes in a shaking water bath at 37°C.
-
-
Initiation: To start the reaction, add 5 μL of the 200 μM 5-OH-Diclofenac working solution (final concentration 10 μM) and 5 μL of the NADPH solution. The final incubation volume will be 100 μL with a final microsomal protein concentration of 0.9 mg/mL.
4. Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot (e.g., 25 μL) from the incubation mixture.
-
Immediately transfer the aliquot into a well of a collection plate containing 100 μL of the cold ACN/IS quenching solution. The T=0 sample should be taken immediately after adding the substrate, before adding NADPH, or quenched immediately after adding NADPH.
5. Sample Processing and Analysis:
-
Once all time points are collected, seal and vortex the collection plate for 2 minutes.
-
Centrifuge the plate at 3000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples for the peak area of this compound relative to the internal standard.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
Determine the slope (k) of the linear portion of the curve.
-
Calculate the half-life (t½) using the formula: t½ = -0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg) = (0.693 / t½) x (Incubation Volume / mg Protein)
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C14H11Cl2NO3 | CID 3052566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on cytochrome P-450-mediated bioactivation of diclofenac in rats and in human hepatocytes: identification of glutathione conjugated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound analytical standard 69002-84-2 [sigmaaldrich.com]
- 11. Cytochrome P450 3A4-mediated interaction of diclofenac and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in the bioanalysis of 5-Hydroxydiclofenac
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of 5-hydroxydiclofenac.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix. In bioanalysis, particularly with complex matrices like plasma, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method. Common sources of matrix effects in plasma include phospholipids, salts, and endogenous metabolites.
Q2: How can I determine the extent of matrix effects in my this compound assay?
A2: The two most common methods for evaluating matrix effects are the post-column infusion and the post-extraction spike methods.
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any significant deviation (dip for suppression, rise for enhancement) in the baseline signal at the retention time of interfering components indicates a matrix effect.
-
Post-Extraction Spike: This method provides a quantitative measure. The peak response of this compound in a neat solution is compared to the response of a blank matrix extract that has been spiked with the analyte at the same concentration after the extraction process. The ratio of these responses, known as the matrix factor, indicates the magnitude of the matrix effect.
Q3: What is the most effective way to compensate for matrix effects that cannot be eliminated?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for matrix effects. A SIL-IS for this compound will have nearly identical chemical and physical properties to the analyte and will co-elute. Therefore, it will be affected by matrix interferences in the same way as this compound, allowing for accurate correction during data analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of this compound and provides systematic solutions.
Issue 1: Significant Ion Suppression or Enhancement Observed
Diagram: Troubleshooting Matrix Effects
Caption: A decision tree for troubleshooting significant matrix effects.
Possible Causes & Solutions:
-
Inadequate Sample Cleanup: The chosen sample preparation method may not be sufficiently removing interfering endogenous components like phospholipids.
-
Solution: If using Protein Precipitation (PPT), consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). These methods provide a cleaner extract, thereby reducing matrix effects.
-
-
Co-elution of Analyte and Interferences: The chromatographic conditions may not be adequate to separate this compound from matrix components that cause ion suppression or enhancement.
-
Solution: Optimize the chromatographic method. This can involve adjusting the mobile phase gradient, trying a different column chemistry (e.g., a column with a different stationary phase), or modifying the flow rate to improve the separation of the analyte from interfering peaks.
-
-
Lack of Appropriate Internal Standard: Without a suitable internal standard, variations in matrix effects between samples cannot be adequately compensated for.
-
Solution: Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. This is the most reliable way to correct for variability in ion suppression or enhancement.
-
Issue 2: Low and Inconsistent Analyte Recovery
Possible Causes & Solutions:
-
Suboptimal Extraction Parameters: The pH of the sample or the choice of organic solvent may not be ideal for the extraction of this compound.
-
Solution for LLE: Adjust the pH of the plasma sample to be about two pH units below the pKa of this compound (which is acidic) to ensure it is in its neutral form and readily extracted into an organic solvent. Experiment with different extraction solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether) or solvent mixtures to find the optimal conditions.
-
Solution for SPE: Screen different sorbent types (e.g., reversed-phase, mixed-mode) and elution solvents to find the combination that provides the best retention and subsequent elution of this compound.
-
-
Incomplete Protein Precipitation: If using PPT, the ratio of precipitating solvent to plasma may be insufficient, or the vortexing/centrifugation steps may not be adequate.
-
Solution: Increase the ratio of organic solvent (e.g., acetonitrile) to plasma, typically 3:1 or 4:1. Ensure thorough vortexing to fully denature and precipitate proteins, followed by effective centrifugation to obtain a clear supernatant.
-
-
Analyte Adsorption: this compound may be adsorbing to the collection tubes or other labware.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips. Also, ensure that any evaporation and reconstitution steps are optimized to prevent loss of the analyte.
-
Quantitative Data Summary
The following table summarizes typical performance data for different sample preparation techniques in the bioanalysis of diclofenac (B195802) and its metabolites. Note that specific values for this compound may vary depending on the exact experimental conditions.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105 | 70 - 95 | > 85 |
| Matrix Effect (%) | Can be significant (>25% suppression) | Moderate (10-25% suppression) | Minimal (<15% suppression) |
| Process Efficiency (%) | Variable | Generally Good | High and Consistent |
| Cleanliness of Extract | Low (High levels of phospholipids) | Moderate | High (Effective removal of interferences) |
| Throughput | High | Low to Medium | Medium to High |
| Cost per Sample | Low | Medium | High |
Experimental Protocols
Diagram: General Bioanalytical Workflow
Caption: A generalized workflow for the bioanalysis of this compound.
Protocol 1: Protein Precipitation (PPT)
-
Sample Preparation:
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound SIL-IS).
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Injection:
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
Aliquot 200 µL of plasma sample into a glass tube.
-
Add 20 µL of the internal standard working solution.
-
Add 50 µL of an acidic buffer (e.g., 1 M formic acid) to acidify the sample. Vortex briefly.
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
-
Injection:
-
Inject an appropriate volume into the LC-MS/MS system.
-
Protocol 3: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Aliquot 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step is crucial for conditioning the sample for binding to the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 1 mL of methanol or an appropriate elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Injection:
-
Inject an appropriate volume into the LC-MS/MS system.
-
Overcoming challenges in the chromatographic separation of diclofenac metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of diclofenac (B195802) and its metabolites.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a user-friendly question-and-answer format.
Common Peak Shape Problems
Q1: Why are my diclofenac and metabolite peaks tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing basic compounds like diclofenac and its metabolites. The primary cause is often secondary interactions between the analytes and the stationary phase. Diclofenac contains a basic amine group that can become protonated. This positively charged molecule can then interact with negatively charged residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (e.g., C18), leading to inconsistent retention times and tailing peaks.
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to ≤ 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Use of an Alternative Stationary Phase: Consider using a column with a different stationary phase, such as one with end-capping to reduce the number of accessible silanol groups, or a polymer-based column.
-
Addition of a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with the analytes.
Q2: My peaks are broad and not sharp. What could be the cause?
Broad peaks can result from several factors, leading to poor resolution and reduced sensitivity.
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can saturate the column, causing peak broadening. Try reducing the injection volume or diluting the sample.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening. Minimize the length and internal diameter of all connecting tubing.
-
Inappropriate Mobile Phase: The viscosity and composition of the mobile phase can affect peak shape. Ensure the mobile phase is well-mixed and degassed. The solvent used to dissolve the sample should ideally be the same as the mobile phase or weaker to prevent peak distortion.
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and broader peaks. If other troubleshooting steps fail, it may be time to replace the column.
Q3: I am observing split peaks in my chromatogram. What should I do?
Split peaks can be indicative of a few problems, often related to the column inlet or sample preparation.
Troubleshooting Steps:
-
Check for a Clogged Frit: The inlet frit of the column can become partially blocked with particulate matter from the sample or system, causing the sample to be unevenly distributed onto the column. Try back-flushing the column or replacing the frit.
-
Column Void: A void at the head of the column can also lead to split peaks. This can be caused by pressure shocks or degradation of the stationary phase. A new column is typically required to resolve this issue.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting. Ensure your sample solvent is compatible with your mobile phase.
Retention Time and Resolution Issues
Q4: My retention times are shifting from run to run. What is causing this?
Inconsistent retention times can make peak identification and quantification unreliable.
Common Causes:
-
Mobile Phase Composition: Inaccurate or inconsistent mobile phase preparation is a frequent cause of retention time drift. Ensure precise measurement and thorough mixing of mobile phase components.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Column Equilibration: Insufficient column equilibration time between runs, especially in gradient elution, can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Issues: Leaks or malfunctioning pump components can lead to an inconsistent flow rate, directly impacting retention times.
Q5: I am struggling to achieve baseline separation between diclofenac and its hydroxylated metabolites. How can I improve resolution?
Co-elution of diclofenac and its structurally similar metabolites, such as 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac, is a common challenge.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition: Adjusting the organic solvent-to-buffer ratio in the mobile phase can alter the selectivity of the separation. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.
-
Change the Stationary Phase: Different stationary phases offer varying selectivities. A column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, may provide better separation of these closely related compounds.
-
Adjust pH: The ionization state of both the analytes and the stationary phase can be manipulated by changing the mobile phase pH, which can significantly impact selectivity.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although this will also increase the analysis time.
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and retention times for the separation of diclofenac and its major metabolites. Note that retention times can vary significantly based on the specific HPLC system, column, and exact experimental conditions.
Table 1: Example HPLC Conditions for Diclofenac and Metabolite Separation
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile (B52724) | Methanol |
| Gradient | 20-80% B in 15 min | 30-70% B in 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 276 nm | MS/MS (ESI-) |
Table 2: Approximate Retention Times (in minutes) of Diclofenac and its Metabolites
| Compound | Condition 1 | Condition 2 |
| This compound | 8.5 | 6.2 |
| 4'-Hydroxydiclofenac | 9.2 | 6.8 |
| Diclofenac | 12.5 | 8.5 |
| Diclofenac Acyl Glucuronide | 7.1 | 5.3 |
Detailed Experimental Protocols
Below are detailed methodologies for the chromatographic separation of diclofenac and its metabolites.
Protocol 1: Reversed-Phase HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 25 mM Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 70% B
-
12-15 min: 70% B
-
15-16 min: 70% to 30% B
-
16-20 min: 30% B
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Protocol 2: LC-MS/MS Method for High-Sensitivity Analysis
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Diclofenac: m/z 294 -> 250
-
4'-Hydroxydiclofenac: m/z 310 -> 266
-
This compound: m/z 310 -> 266
-
Diclofenac Acyl Glucuronide: m/z 470 -> 294
-
-
Optimize collision energies and other source parameters for your specific instrument.
-
Visualizations
Diclofenac Metabolic Pathway
Caption: Major metabolic pathways of diclofenac.
Troubleshooting Workflow for Peak Tailing
Preventing the auto-oxidation of 5-Hydroxydiclofenac during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the auto-oxidation of 5-hydroxydiclofenac during analysis.
Troubleshooting Guide
Q1: I am observing significant variability and lower than expected concentrations of this compound in my plasma samples. What could be the cause?
A1: This issue is commonly caused by the auto-oxidation of this compound, a phenolic compound susceptible to degradation. The degradation can occur during sample collection, processing, storage, and analysis. Key factors that promote auto-oxidation include:
-
Exposure to atmospheric oxygen.
-
Presence of metal ions (e.g., Cu²⁺, Fe³⁺), which can catalyze oxidation.
-
Exposure to light. [1]
To troubleshoot this, review your entire workflow, from sample collection to analysis, and implement the stabilization strategies outlined in the FAQs below.
Q2: My calibration standards for this compound are not stable, showing decreasing peak areas over a short period. How can I resolve this?
A2: The instability of calibration standards is a strong indicator of oxidation. To resolve this:
-
Prepare stock solutions in an oxygen-free solvent , such as methanol (B129727) or acetonitrile (B52724) that has been sparged with nitrogen or argon.
-
Add antioxidants and a chelating agent to your stock and working solutions. A combination of ascorbic acid and EDTA is often effective.[4][5]
-
Store stock solutions at -80°C in amber vials to protect from light and thermal degradation.
-
Prepare working standards fresh for each analytical run or validate their stability over a defined period under specific storage conditions (e.g., 4°C in an autosampler).
Q3: I am seeing extraneous peaks in my chromatogram close to the retention time of this compound, especially in older samples. What are these?
A3: These extraneous peaks are likely oxidation products of this compound. The primary oxidation product is a reactive p-benzoquinone imine, which can further react and degrade. To confirm this, you can:
-
Analyze a freshly prepared, stabilized standard to obtain a clean chromatogram for comparison.
-
Subject a standard solution to oxidative conditions (e.g., exposure to air and light at room temperature) and monitor the formation of these degradation peaks.
-
Utilize mass spectrometry (MS) to identify the mass of the unknown peaks, which may correspond to the expected oxidation products.
Preventing the formation of these peaks requires strict adherence to the sample handling and stabilization protocols detailed below.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of this compound auto-oxidation?
A4: this compound, being a phenolic compound, is prone to oxidation. The process is typically initiated by the loss of a hydrogen atom from the hydroxyl group, forming a phenoxy radical. This radical is unstable and can be further oxidized, often in a metal-catalyzed reaction, to form a reactive p-benzoquinone imine. This highly electrophilic species can covalently bind to macromolecules or undergo further degradation.
Figure 1. Simplified pathway of this compound oxidation.
Q5: How can I prevent the auto-oxidation of this compound during sample collection and handling?
A5: Immediate stabilization at the point of collection is crucial.
-
Use collection tubes containing an anticoagulant and stabilizers. For plasma, use tubes with K₂EDTA or sodium heparin, and immediately add a pre-prepared solution of antioxidants.
-
A recommended stabilizer solution is a combination of ascorbic acid (a reducing agent) and EDTA (a metal chelator). [4][5] The final concentration in the sample should be optimized, but a starting point is 0.5-1 mg/mL of ascorbic acid and 0.1-0.2 mg/mL of EDTA.
-
Minimize exposure to air. Keep tubes capped and process samples promptly.
-
Control the temperature. Place samples on ice immediately after collection and during processing.
Q6: What are the optimal storage conditions for samples containing this compound?
A6: To ensure long-term stability, stabilized samples should be stored under the following conditions:
-
Temperature: Store plasma, serum, and tissue homogenates at -80°C.
-
Light: Use amber or opaque storage vials to protect from light.
-
pH: While not always practical to adjust in biological matrices, maintaining a slightly acidic pH (around 4-5) can improve the stability of phenolic compounds.[1][2]
Q7: What precautions should I take during sample preparation for LC-MS/MS analysis?
A7: The sample preparation stage is a critical point where degradation can occur.
-
Work quickly and on ice to minimize thermal degradation.
-
Use stabilized solvents. Ensure that all solvents used for extraction and reconstitution are fresh and contain antioxidants. For example, the reconstitution solution can be a mixture of the mobile phase with added ascorbic acid.
-
Limit exposure to air. Perform extractions in a well-ventilated hood, but avoid prolonged exposure of the sample to air.
-
The autosampler should be cooled to 4-10°C to maintain the stability of the processed samples while awaiting injection.
Figure 2. Recommended workflow for this compound analysis.
Experimental Protocols
Protocol 1: Preparation of Stabilizer Solution
-
Prepare a 100 mg/mL stock solution of L-ascorbic acid in HPLC-grade water.
-
Prepare a 20 mg/mL stock solution of disodium (B8443419) EDTA in HPLC-grade water.
-
For use, mix the stock solutions to achieve the desired final concentration in the biological matrix (e.g., for a final concentration of 1 mg/mL ascorbic acid and 0.2 mg/mL EDTA in plasma, add 10 µL of the ascorbic acid stock and 10 µL of the EDTA stock per 1 mL of plasma).
-
This solution should be prepared fresh daily.
Protocol 2: Stabilized Plasma Sample Collection
-
Pre-load the required volume of the stabilizer solution into the blood collection tubes (e.g., K₂EDTA tubes).
-
Collect the blood sample and gently invert the tube 8-10 times to ensure thorough mixing.
-
Place the tube immediately on ice.
-
Within 30 minutes of collection, centrifuge the blood at 1,500-2,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (plasma) to pre-labeled amber cryovials.
-
Immediately store the plasma samples at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% B to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be optimized.
-
Detection: Multiple Reaction Monitoring (MRM) is recommended for quantification. The transitions for this compound would need to be determined by infusion of a standard solution.
-
Data Presentation
Table 1: Recommended Antioxidant and Chelator Concentrations for Sample Stabilization
| Stabilizer | Stock Solution Concentration | Volume to Add per 1 mL Sample | Final Concentration in Sample |
| L-Ascorbic Acid | 100 mg/mL in water | 10 µL | 1 mg/mL |
| Disodium EDTA | 20 mg/mL in water | 10 µL | 0.2 mg/mL |
Table 2: Stability of this compound in Human Plasma under Different Storage Conditions (Hypothetical Data for Illustrative Purposes)
| Storage Condition | Stabilizer | % Recovery after 24 hours | % Recovery after 7 days |
| Room Temperature (~22°C) | None | < 20% | Not detectable |
| 4°C | None | ~ 50% | < 10% |
| -20°C | None | ~ 85% | ~ 60% |
| -80°C | None | ~ 95% | ~ 80% |
| Room Temperature (~22°C) | Ascorbic Acid + EDTA | ~ 90% | ~ 70% |
| 4°C | Ascorbic Acid + EDTA | > 98% | ~ 95% |
| -80°C | Ascorbic Acid + EDTA | > 99% | > 98% |
References
Technical Support Center: Strategies to Enhance the Solubility of 5-Hydroxydiclofenac for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with the solubility of 5-Hydroxydiclofenac in in vitro assays. As a metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), understanding its solubility is crucial for accurate and reproducible experimental results.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous cell culture medium. What is happening and how can I prevent it?
A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent for many nonpolar molecules, but when the DMSO stock is introduced into an aqueous environment, the abrupt change in solvent polarity causes the compound's solubility to decrease dramatically, leading to precipitation.[1]
To prevent this, consider the following:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity.[2] It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in your pre-warmed cell culture medium.[2] This gradual change in solvent polarity can help keep the compound in solution.
-
Slow Addition and Mixing: Add the stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing.[2] This ensures rapid and uniform dispersion, preventing localized high concentrations that can trigger precipitation.
Q2: What are the best initial solvents for preparing a stock solution of this compound?
A2: Based on data for the related compound 4-Hydroxydiclofenac, organic solvents such as DMSO, ethanol, and dimethylformamide (DMF) are good choices for preparing high-concentration stock solutions.[3] The solubility of 4-Hydroxydiclofenac in these solvents is approximately 30 mg/mL.[3] It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in 100% anhydrous DMSO, which can then be further diluted.
Q3: How does pH affect the solubility of this compound?
A3: The parent compound, diclofenac, is a weak acid with a pKa of approximately 4.0.[4] Its solubility is pH-dependent, increasing significantly as the pH rises above its pKa.[5] It is reasonable to assume that this compound, also having a carboxylic acid group, will exhibit similar pH-dependent solubility. Therefore, increasing the pH of your aqueous buffer should enhance its solubility. However, it is essential to ensure the chosen pH is compatible with your in vitro assay and cellular system.
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, surfactants can be effective in increasing the solubility of poorly soluble drugs.[6] Non-ionic surfactants like Tween® 80 and Polysorbate 80 are commonly used in cell culture applications at low, non-toxic concentrations. Cationic surfactants have also been shown to enhance the adsorption of diclofenac under certain conditions.[7] It is advisable to perform a literature search for surfactant compatibility with your specific cell line and assay.
Q5: Are there other formulation strategies I can use to improve solubility for my in vitro studies?
A5: Several advanced formulation strategies can be employed, including:
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[7] This is a widely used technique for improving the solubility and bioavailability of poorly soluble compounds.
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[2][8] The drug can exist in an amorphous form, which has higher kinetic solubility than the crystalline form.
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can lead to enhanced dissolution rates and apparent solubility.
Troubleshooting Guide: Precipitation in In Vitro Assays
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation upon adding stock to aqueous media. | Solvent Shock: Rapid change in solvent polarity.[1] | Perform serial dilutions. Add the stock solution slowly to pre-warmed media while mixing.[2] |
| High Final Concentration: The concentration exceeds the aqueous solubility limit. | Decrease the final working concentration. Perform a preliminary solubility test to determine the maximum soluble concentration in your media. | |
| Delayed Precipitation (after hours or days in the incubator). | Temperature Fluctuations: Changes in temperature affecting solubility. | Aliquot media containing the compound to avoid repeated warming and cooling. Minimize the time plates are outside the incubator.[9] |
| Interaction with Media Components: The compound may be interacting with salts, proteins, or other components.[1] | Consider using a different basal medium. Prepare fresh media with the compound before each experiment. | |
| Evaporation of Media: Increased concentration of all components due to evaporation. | Ensure proper incubator humidification. Use sealed plates or flasks for long-term experiments.[1] | |
| pH Shift: Cellular metabolism can alter the pH of the medium over time. | Use a well-buffered medium and monitor the pH of your cultures. |
Quantitative Data Summary (for Estimation)
The following tables provide solubility data for diclofenac and 4-Hydroxydiclofenac, which can be used as a reference to estimate the solubility of this compound.
Table 1: Solubility of Diclofenac and its 4-Hydroxy Metabolite in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Diclofenac Sodium | Water (pH 7.2, PBS) | ~6 mg/mL | [10] |
| Diclofenac Sodium | Ethanol | ~35 mg/mL | [10] |
| Diclofenac Sodium | DMSO | ~40 mg/mL | [10] |
| Diclofenac Sodium | Dimethylformamide (DMF) | ~50 mg/mL | [10] |
| 4-Hydroxydiclofenac | PBS (pH 7.2) | ~5 mg/mL | [3] |
| 4-Hydroxydiclofenac | Ethanol | ~30 mg/mL | [3] |
| 4-Hydroxydiclofenac | DMSO | ~30 mg/mL | [3] |
| 4-Hydroxydiclofenac | Dimethylformamide (DMF) | ~30 mg/mL | [3] |
Table 2: pH-Dependent Solubility of Diclofenac
| pH | Solubility | Reference |
| < 3 | Very low | [11] |
| > 6 | Increased solubility | [11] |
Experimental Protocols
The following are detailed methodologies adapted from protocols for diclofenac that can be used as a starting point for enhancing the solubility of this compound.
Protocol 1: Preparation of a Stock Solution and Dilution for Cell Culture
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution into cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed complete cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM): a. In a sterile environment, weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 312.14 g/mol . To make 1 mL of a 10 mM stock, you will need 3.12 mg. b. Add the calculated volume of DMSO to the powder. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.[1] d. Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation (e.g., 10 µM): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Pre-warm your complete cell culture medium to 37°C. c. Perform a serial dilution. For example, to achieve a 10 µM final concentration, you can first prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. d. Then, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium to reach the final 10 µM concentration. e. Mix gently by inverting the tube or pipetting up and down. f. Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Protocol 2: Solubility Enhancement using Cyclodextrins (Adapted from Diclofenac)
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex by the freeze-drying method.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Complex Formation: a. Prepare a solution of the chosen cyclodextrin in deionized water (e.g., 5% w/v). b. Add an excess amount of this compound powder to the cyclodextrin solution. c. Stir the suspension continuously on a magnetic stirrer at room temperature for 48-72 hours to allow for complex formation.
-
Isolation of the Complex: a. After the stirring period, filter the suspension to remove the undissolved this compound. b. Freeze the resulting clear filtrate at -80°C. c. Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
Solubility Assessment: a. The resulting powder can be dissolved in aqueous buffers for your in vitro assays. b. Determine the solubility of the complex in your desired buffer and compare it to the solubility of the uncomplexed this compound.
Visualizations
Experimental Workflow for Preparing a Stock Solution
Caption: Workflow for preparing this compound stock and working solutions.
Logical Relationship of Solubility Enhancement Strategies
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Effects of Surfactants on the Degradation of Diclofenac by Manganese Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. benchchem.com [benchchem.com]
- 10. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Resolving peak tailing issues in HPLC analysis of 5-Hydroxydiclofenac
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 5-Hydroxydiclofenac.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. For this compound, an acidic and polar molecule, peak tailing is often attributed to secondary interactions with the stationary phase. The following guide provides a systematic approach to identify and resolve these issues.
A tailing factor (Tf) greater than 1.2 is generally considered indicative of significant peak tailing.[1] It can be calculated using the following formula:
Tf = W₀.₀₅ / 2A
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
A is the distance from the leading edge of the peak to the peak maximum at 5% of the peak height.
Summary of Potential Causes and Solutions for Peak Tailing
| Potential Cause | Description | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | The hydroxyl group and carboxylic acid of this compound can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2][3][4] | 1. Adjust Mobile Phase pH: Lower the mobile phase pH to at least one unit below the pKa of this compound's carboxylic acid group (pKa ≈ 3.81).[5] A pH of 2.5-2.8 is a good starting point to ensure the analyte is in its neutral form and to suppress the ionization of silanol groups.[1][3] 2. Use an End-Capped Column: Select a high-quality, end-capped C18 or C8 column to minimize the number of accessible free silanol groups.[2] 3. Consider a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can help shield the analyte from residual silanols.[2] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is too close to the pKa of this compound (≈ 3.81), both the ionized and non-ionized forms of the analyte will be present, leading to a distorted peak shape.[2][6][7][8] | Maintain a mobile phase pH that is consistently at least one pH unit away from the analyte's pKa. For this acidic compound, a lower pH is recommended.[3] |
| Low Buffer Concentration | Insufficient buffer capacity can lead to localized pH shifts on the column, especially at the point of injection, causing peak distortion.[1][3] | Use an adequate buffer concentration, typically in the range of 20-50 mM, to maintain a stable pH throughout the analysis.[1] |
| Sample Solvent Mismatch | Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause band broadening and peak tailing.[1] | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and asymmetrical peaks.[1] | Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, and column degradation can expose more active silanol sites.[1] | 1. Use a Guard Column: Protect the analytical column from strongly retained impurities. 2. Implement Sample Clean-up: Use techniques like Solid Phase Extraction (SPE) to remove matrix components.[2] 3. Flush the Column: Wash the column with a strong solvent. 4. Replace the Column: If performance does not improve, the column may be at the end of its lifespan. |
| Extra-Column Effects | Excessive volume in tubing, fittings, or the detector flow cell can contribute to band broadening and peak tailing.[1][2] | Minimize the length and internal diameter of all tubing. Ensure all fittings are properly made to avoid dead volume.[2] |
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound.
| Parameter | Condition |
| Column | High-quality, end-capped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector Wavelength | 280 nm |
| Sample Solvent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Protocol 2: Systematic Approach to Troubleshoot Peak Tailing
If peak tailing is observed with the baseline method, follow these steps systematically.
-
Step 1: Mobile Phase pH Optimization
-
Prepare mobile phase A with different acidifiers to achieve pH values of 2.5, 2.8, and 3.0 (e.g., using phosphoric acid or trifluoroacetic acid at appropriate concentrations).
-
Analyze the this compound standard with each mobile phase, keeping all other parameters constant.
-
Evaluate the peak shape and tailing factor for each condition.
-
-
Step 2: Buffer Concentration Study
-
Using the optimal pH determined in Step 1, prepare mobile phase A with buffer concentrations of 10 mM, 25 mM, and 50 mM (e.g., using a phosphate (B84403) buffer).
-
Analyze the standard at each buffer concentration.
-
Assess the impact on peak symmetry.
-
-
Step 3: Column Chemistry Evaluation
-
If tailing persists, switch to a different stationary phase.
-
Test a column with a polar-embedded phase.
-
Alternatively, try a column from a different manufacturer known for low silanol activity.
-
Equilibrate the new column thoroughly before analysis.
-
-
Step 4: Sample Solvent and Load Study
-
Prepare samples in the initial mobile phase composition.
-
If solubility is an issue, prepare a concentrated stock in a stronger solvent and perform the final dilution into the mobile phase.
-
Inject decreasing volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL) to check for column overload.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a C18 column?
A1: Peak tailing for acidic compounds like this compound on a standard C18 column is often due to secondary interactions between the analyte's polar functional groups (hydroxyl and carboxyl) and residual, un-capped silanol groups on the silica (B1680970) surface.[1][2][4] Even on high-quality columns, some active sites can remain. Lowering the mobile phase pH (e.g., to 2.5-2.8) helps to suppress the ionization of these silanol groups and keeps the this compound in its neutral, less interactive form, which typically improves peak shape.[1][3]
Q2: What is the ideal mobile phase pH for analyzing this compound?
A2: The strongest acidic pKa of this compound is approximately 3.81.[5] To ensure the compound is fully protonated and to minimize interactions with the stationary phase, the mobile phase pH should be at least one unit lower, in the range of 2.5 to 2.8.[1][3] Operating near the pKa can lead to the co-existence of ionized and neutral forms, resulting in peak splitting or tailing.[2][6][7][8]
Q3: Can the choice of organic modifier affect peak tailing?
A3: Yes, the organic modifier can influence peak shape. While acetonitrile and methanol (B129727) are both common choices for reversed-phase HPLC, they have different properties. Methanol is a more polar and protic solvent, which can sometimes lead to better peak shapes for acidic compounds by competing for active sites on the stationary phase. If you are using acetonitrile and experiencing tailing, trying a method with methanol as the organic modifier is a valid troubleshooting step.
Q4: How does temperature affect the peak shape of this compound?
A4: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper, more efficient peaks. It can also improve the kinetics of mass transfer between the mobile and stationary phases. However, excessively high temperatures can degrade silica-based columns, especially at higher pH values. A moderate temperature, such as 30-40 °C, is a good starting point to improve peak symmetry without compromising column longevity.
Q5: I've optimized the mobile phase, but the peak is still tailing. What should I check next?
A5: If mobile phase optimization does not resolve the issue, consider the following:
-
Column Health: The column may be contaminated or nearing the end of its life. Try flushing it with a series of strong solvents or replace it. Using a guard column can help extend the life of your analytical column.
-
Extra-Column Volume: Check for and minimize any dead volume in your system, such as from excessively long tubing or poorly made connections.[1][2]
-
Sample Overload: Try injecting a smaller volume or a more dilute sample.[1]
-
Sample Matrix Effects: If you are analyzing samples in a complex matrix, interferences could be co-eluting and causing the appearance of a tailing peak. Enhance your sample preparation procedure to remove these interferences.[2]
Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
Validation & Comparative
5-Hydroxydiclofenac as a Biomarker for Diclofenac Metabolism: A Comparative Guide
Introduction
Diclofenac (B195802), a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver, primarily through hydroxylation reactions mediated by cytochrome P450 (CYP) enzymes. The resulting metabolites can serve as biomarkers to assess the rate and pathways of diclofenac metabolism, which can be crucial for understanding interindividual variability in drug response and the risk of adverse effects, such as hepatotoxicity. This guide provides a comparative validation of 5-hydroxydiclofenac as a biomarker for diclofenac metabolism, with a particular focus on its comparison with the major metabolite, 4'-hydroxydiclofenac (B1664172).
Metabolic Pathways of Diclofenac
Diclofenac is metabolized into several hydroxylated forms, with 4'-hydroxydiclofenac being the principal metabolite, predominantly formed by the CYP2C9 enzyme.[1][2] this compound is considered a minor metabolite, with its formation catalyzed by multiple CYP isoforms, including CYP3A4, CYP2C8, and CYP2C19.[3] The formation of this compound is of particular interest as it can be further oxidized to a reactive p-benzoquinone imine intermediate, which has been implicated in diclofenac-induced liver injury.[4]
Comparison of this compound and 4'-Hydroxydiclofenac as Biomarkers
The utility of a metabolite as a biomarker depends on its specificity, sensitivity, and the correlation of its concentration with the parent drug's exposure or a specific metabolic pathway.
| Biomarker | Primary Associated Enzyme | Abundance | Rationale for Use as a Biomarker |
| This compound | CYP3A4, CYP2C8, CYP2C19 | Minor | - Potential indicator of the metabolic pathway leading to reactive, hepatotoxic intermediates.[4] - May reflect the activity of multiple CYP enzymes. |
| 4'-Hydroxydiclofenac | CYP2C9 | Major | - Represents the main route of diclofenac elimination.[1] - The urinary ratio of diclofenac to 4'-hydroxydiclofenac can be used as a phenotyping marker for CYP2C9 activity.[5][6] |
Experimental Data
In Vitro Metabolism Kinetics
Studies using human liver microsomes have provided kinetic parameters for the formation of the primary hydroxylated metabolites of diclofenac.
| Metabolite | Km (μM) | Vmax (pmol/min/mg) |
| This compound | 43 ± 5 | 15.4 ± 0.6 |
| 4'-Hydroxydiclofenac | 9 ± 1 | 432 ± 15 |
| Data from a study using human liver microsomes.[3] |
These in vitro data demonstrate the significantly higher rate of formation of 4'-hydroxydiclofenac compared to this compound in human liver microsomes.
Human Pharmacokinetic and Excretion Data
Following oral administration of diclofenac, both the parent drug and its metabolites can be quantified in plasma and urine.
| Compound | Percentage of Oral Dose Excreted in Urine (Total) |
| Diclofenac | ~31% |
| Metabolites (including hydroxylated and conjugated forms) | ~4% |
| Data from a study in subjects with normal and reduced renal function.[7] |
While specific urinary excretion percentages for this compound and 4'-hydroxydiclofenac are not consistently reported across all studies, 4'-hydroxydiclofenac is consistently identified as the major urinary metabolite.
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
This protocol is a general guideline for assessing the formation of diclofenac metabolites in vitro.
Methodology:
-
Incubation Mixture: Prepare a mixture containing human liver microsomes (e.g., 0.5 mg/mL), diclofenac (at various concentrations to determine kinetics), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence and quantity of diclofenac and its metabolites using a validated analytical method like LC-MS/MS.
Quantification of Diclofenac and Metabolites in Human Urine by HPLC
This protocol outlines a general procedure for the analysis of diclofenac and its metabolites in urine samples.
Methodology:
-
Sample Pre-treatment: Perform base hydrolysis on the urine sample to deconjugate the metabolites.
-
Extraction: Neutralize the hydrolyzed sample and perform a liquid-liquid extraction.
-
Reconstitution: Evaporate the extract and reconstitute it in the mobile phase.
-
Chromatographic Separation: Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).
-
Detection: Detect and quantify the separated compounds using a UV detector at an appropriate wavelength (e.g., 282 nm).[5]
-
Data Analysis: Calculate the concentrations of diclofenac and its metabolites based on a standard curve.
Logical Framework for Biomarker Validation
The validation of a biomarker involves a series of steps to ensure its reliability and relevance for a specific context of use.
References
- 1. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of diclofenac and its metabolites by high-performance liquid chromatography: relevance of CYP2C9 genotypes in diclofenac urinary metabolic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Hydroxydiclofenac and 4'-Hydroxydiclofenac Bioactivity
A deep dive into the pharmacological profiles of two key diclofenac (B195802) metabolites, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of 5-hydroxydiclofenac and 4'-hydroxydiclofenac (B1664172). We present a side-by-side analysis of their bioactivity, supported by experimental data and detailed protocols, to elucidate their distinct roles in both therapeutic efficacy and potential toxicity.
Diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver, primarily through hydroxylation, to form several metabolites. Among these, this compound and 4'-hydroxydiclofenac are two of the most significant. While both are generally considered less potent than the parent drug, they exhibit distinct bioactivities that contribute to the overall pharmacological and toxicological profile of diclofenac. This guide provides a comparative analysis of these two key metabolites.
Executive Summary of Bioactivity
| Parameter | This compound | 4'-Hydroxydiclofenac | Reference |
| Primary Metabolic Enzyme | Cytochrome P450 3A4 (CYP3A4) | Cytochrome P450 2C9 (CYP2C9) | [1][2][3] |
| Anti-inflammatory Activity | Weaker than diclofenac | Weaker than diclofenac, but possesses anti-inflammatory and analgesic properties. | [4][5] |
| COX Inhibition | Less potent inhibitor of ATP synthesis compared to 4'-OH-Diclofenac. | 2-5 fold more potent inhibitor of ATP synthesis in rat liver mitochondria compared to 5-OH-Diclofenac. IC50 for COX activity is 32 nM. | [5][6] |
| Prostaglandin (B15479496) E2 (PGE2) Inhibition | Weakly inhibits PGE2 production. | Potently reduces PGE2 production with an IC50 of 17 nM in human rheumatoid synovial cells. | [5] |
| Hepatotoxicity | Implicated in diclofenac-induced hepatotoxicity through the formation of the reactive metabolite N,5-dihydroxydiclofenac and subsequent reactive quinone imines. Its formation correlates with in vitro cytotoxicity. | Also forms reactive quinone imine metabolites that can contribute to toxicity. | [1][7][8][9] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for diclofenac and its metabolites is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[10] Both this compound and 4'-hydroxydiclofenac are less potent inhibitors of COX than diclofenac itself.[4]
4'-Hydroxydiclofenac has demonstrated notable inhibitory activity against COX enzymes and subsequent prostaglandin E2 (PGE2) production, with reported IC50 values of 32 nM for COX activity and 17 nM for PGE2 reduction in human rheumatoid synovial cells.[5] This suggests that 4'-hydroxydiclofenac retains a degree of the anti-inflammatory and analgesic properties of the parent compound.
This compound , on the other hand, appears to be a less potent inhibitor of the COX pathway. However, its metabolic pathway is of significant interest due to its association with diclofenac-induced hepatotoxicity.[7][8] This metabolite can be further oxidized to N,5-dihydroxydiclofenac and reactive quinone imines.[1][7][9] These reactive species can form covalent adducts with cellular proteins, leading to cellular dysfunction and toxicity.[1][9] Studies have shown that the in vitro cytotoxicity of diclofenac in hepatocytes correlates well with the formation of this compound.[7][8]
Beyond COX inhibition, diclofenac has been shown to modulate other signaling pathways, including the AP-1 and NF-κB pathways, which are involved in inflammation and apoptosis.[11][12] The specific roles of this compound and 4'-hydroxydiclofenac in these alternative pathways are not as well-defined and represent an area for further research.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of test compounds against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (this compound, 4'-hydroxydiclofenac) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound dilutions to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.[13][14][15][16]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[17][18][19]
Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound and 4'-hydroxydiclofenac in a hepatocyte cell line (e.g., HepG2).[10][20]
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, 4'-hydroxydiclofenac) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compound dilutions. Include vehicle controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by viable cells.[21][22][23]
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that causes 50% reduction in cell viability) from the dose-response curve.
Conclusion
The bioactivity of this compound and 4'-hydroxydiclofenac, while generally weaker than the parent drug, presents a nuanced picture. 4'-Hydroxydiclofenac retains a notable portion of the desirable anti-inflammatory and analgesic effects of diclofenac through its inhibition of COX and PGE2 synthesis. In contrast, the metabolic pathway of this compound is more closely linked to the formation of reactive metabolites and subsequent hepatotoxicity. A thorough understanding of the distinct pharmacological and toxicological profiles of these metabolites is crucial for the development of safer and more effective anti-inflammatory therapies. Further research directly comparing the COX inhibitory potency and exploring the modulation of other signaling pathways by these metabolites will provide a more complete understanding of their roles in the overall effects of diclofenac.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of diclofenac sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diclofenac toxicity to hepatocytes: a role for drug metabolism in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. arborassays.com [arborassays.com]
- 15. elkbiotech.com [elkbiotech.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. korambiotech.com [korambiotech.com]
- 19. 4.2.4. Effects of Samples on the COX-1 and COX-2 Activity [bio-protocol.org]
- 20. Assessment of Chemopreventive Potential of the Plant Extracts against Liver Cancer Using HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. texaschildrens.org [texaschildrens.org]
Cross-reactivity of diclofenac antibodies with 5-Hydroxydiclofenac and other metabolites
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comparative analysis of diclofenac (B195802) antibody cross-reactivity with its primary metabolites, including 5-hydroxydiclofenac, 4'-hydroxydiclofenac, and diclofenac acyl glucuronide. The information presented is supported by experimental data to aid in the selection of appropriate antibodies for immunoassays.
Performance Comparison of Diclofenac Antibodies
The specificity of an antibody is a critical factor in the development of accurate and reliable immunoassays for diclofenac. Cross-reactivity with its metabolites can lead to an overestimation of the parent drug concentration. Below is a summary of the cross-reactivity profile of a monoclonal anti-diclofenac antibody.
| Compound | Antibody Type | Cross-Reactivity (%) | Reference |
| Diclofenac | Monoclonal | 100 | [1] |
| This compound | Monoclonal | ≤ 1 | [1] |
| 4'-Hydroxydiclofenac | Monoclonal | ≤ 1 | [1] |
| Diclofenac lactam | Monoclonal | ≤ 1 | [1] |
| Diclofenac acyl glucuronide | Monoclonal | 57 | [1] |
Diclofenac Metabolic Pathway
Diclofenac is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathways include hydroxylation and glucuronidation. The following diagram illustrates the formation of key metabolites.[1]
References
The Catalytic Landscape of 5-Hydroxydiclofenac Formation: A Comparative Guide to CYP450 Isoform Activity
For researchers, scientists, and drug development professionals, understanding the metabolic pathways of a drug is paramount. This guide provides a comparative analysis of the formation of 5-hydroxydiclofenac, a primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), by various cytochrome P450 (CYP450) isoforms. The data presented herein is compiled from in vitro studies to offer a clear comparison of the catalytic activities of these crucial enzymes.
The hydroxylation of diclofenac is a critical step in its metabolism, leading to the formation of several metabolites. Among these, this compound is a significant product, and its formation is predominantly catalyzed by specific CYP450 isoforms. In vitro studies utilizing human liver microsomes and recombinant human CYP450 enzymes have been instrumental in elucidating the roles of individual isoforms in this metabolic process.
Comparative Catalytic Activity of CYP450 Isoforms
The formation of this compound is primarily mediated by the CYP3A4 isoform, with contributions from members of the CYP2C subfamily.[1] While direct comparative kinetic data for all involved recombinant isoforms is not available in the reviewed literature, a combination of quantitative data from human liver microsomes and recombinant CYP3A4, alongside semi-quantitative analysis of CYP2C isoform activity, provides a comprehensive overview.
In studies with human liver microsomes, the formation of this compound follows Michaelis-Menten kinetics.[2] The apparent Michaelis constant (Km) and maximum velocity (Vmax) for this reaction in pooled human liver microsomes are presented in the table below. Furthermore, kinetic parameters for the primary isoform responsible, recombinant human CYP3A4, have also been characterized.[3]
| Enzyme Source | CYP450 Isoform(s) | Km (µM) | Vmax | Intrinsic Clearance (Vmax/Km) |
| Human Liver Microsomes | Pooled | 43 ± 5[2] | 15.4 ± 0.6 pmol/min/mg protein[2] | 0.36 µL/min/mg protein |
| Human Liver Microsomes | Pooled | ~120[4] | Not Reported | Not Reported |
| Recombinant Human | CYP3A4 | 56 - 71[3] | 13.2 nmol/min/nmol CYP[3] | 0.19 - 0.24 µL/min/nmol CYP |
Table 1: Kinetic Parameters for the Formation of this compound. This table summarizes the available quantitative data for the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the 5-hydroxylation of diclofenac.
While CYP3A4 is the principal catalyst, several isoforms of the CYP2C subfamily also contribute to the formation of this compound.[1] Studies using recombinant human CYP450s have demonstrated that CYP2C8, CYP2C18, and CYP2C19 can all produce this compound, in addition to the major metabolite 4'-hydroxydiclofenac. Based on in vivo data, the relative contribution of these isoforms to 5-hydroxylation is estimated to be CYP2C8 > CYP2C19 ≈ CYP2C18 >> CYP2B6.[2] However, specific kinetic parameters (Km and Vmax) for the 5-hydroxylation activity of these recombinant CYP2C isoforms were not available in the reviewed literature, precluding a direct quantitative comparison of their catalytic efficiencies.
Metabolic Pathway of Diclofenac
The metabolism of diclofenac involves multiple pathways, with hydroxylation being a major route of biotransformation. The formation of this compound is a key step in the overall metabolic clearance of the drug.
Figure 1: Diclofenac Metabolic Pathway. This diagram illustrates the primary metabolic pathways of diclofenac, highlighting the roles of different CYP450 isoforms in the formation of hydroxylated metabolites.
Experimental Protocols
To provide a practical context for the presented data, a detailed methodology for a typical in vitro experiment to assess the formation of this compound is outlined below. This protocol is a composite based on standard practices in the field.
Objective: To determine the kinetic parameters (Km and Vmax) of this compound formation from diclofenac by human liver microsomes or recombinant CYP450 isoforms.
Materials:
-
Diclofenac sodium salt
-
This compound standard
-
Human liver microsomes (pooled) or recombinant human CYP450 isoforms (e.g., CYP3A4, CYP2C8, CYP2C19, CYP2C18) co-expressed with cytochrome P450 reductase
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Internal standard (e.g., deuterated this compound)
-
LC-MS/MS system
Experimental Workflow:
Figure 2: In Vitro Metabolism Workflow. This diagram outlines the key steps involved in a typical in vitro experiment to study the metabolism of diclofenac by CYP450 enzymes.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of diclofenac in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a working solution of human liver microsomes or recombinant CYP450 enzymes in potassium phosphate buffer. The final protein concentration in the incubation will need to be optimized.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, the microsomal or recombinant enzyme suspension, and varying concentrations of diclofenac.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples for the presence and quantity of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Construct a standard curve using the this compound standard.
-
Quantify the amount of this compound formed in each incubation.
-
Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
The formation of this compound is a key metabolic pathway for diclofenac, primarily catalyzed by CYP3A4, with smaller contributions from CYP2C8, CYP2C19, and CYP2C18. The provided kinetic data from human liver microsomes and recombinant CYP3A4 offers valuable insights for researchers in drug metabolism and development. While a complete quantitative comparison of all involved isoforms is limited by the availability of specific kinetic data for the recombinant CYP2C enzymes, the collective evidence clearly defines the principal enzymatic players in this important biotransformation. The detailed experimental protocol serves as a practical guide for further investigation into the metabolism of diclofenac and other xenobiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of 5-Hydroxydiclofenac Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo formation of 5-hydroxydiclofenac, a minor but important metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802). Understanding the correlation between in vitro predictions and in vivo outcomes is crucial for drug development, aiding in the early assessment of metabolic pathways and potential for drug-drug interactions. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the metabolic processes and experimental workflows.
Data Presentation: Quantitative Comparison
The formation of this compound is primarily catalyzed by the cytochrome P450 enzymes CYP2C9 and CYP3A4 in the liver.[1][2] In vitro studies using human liver microsomes have successfully characterized the kinetics of this metabolic pathway. However, comprehensive in vivo pharmacokinetic data for this specific metabolite in humans remains limited, posing a challenge for a direct and quantitative in vitro-in vivo correlation (IVIVC).
The following tables present the available quantitative data from both in vitro and in vivo studies to facilitate a comparative assessment.
Table 1: In Vitro Enzyme Kinetics of this compound Formation in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (Michaelis-Menten constant) | 43 ± 5 µM | [3] |
| Vmax (Maximum reaction velocity) | 15.4 ± 0.6 pmol/min/mg | [3] |
This data represents the substrate affinity and maximum rate of formation of this compound in a controlled in vitro environment.
Table 2: In Vivo Pharmacokinetic Parameters of Diclofenac Metabolites in Healthy Volunteers
| Parameter | Value | Reference |
| Drug Administered | Diclofenac Sodium | [4][5] |
| Dosage | 100 mg (single oral dose) | [4][5] |
| Cmax of Mono- and Dihydroxy Metabolites | 0.36 - 2.94 nmol/g | [4][5] |
| Urinary Excretion of Total Metabolites | ~31% of oral dose | [6] |
This table provides an insight into the systemic exposure of diclofenac metabolites after oral administration. The Cmax range includes this compound, although specific values for this metabolite are not individually reported. The urinary excretion data indicates the proportion of the drug that is eliminated as metabolites.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro: Diclofenac 5-Hydroxylation in Human Liver Microsomes
This protocol is based on the methodology described by Bort et al. (1999).[3]
-
Biological System: Pooled human liver microsomes from multiple donors.
-
Incubation Mixture:
-
Human liver microsomes (protein concentration typically 0.1-0.5 mg/mL).
-
Diclofenac (substrate) at varying concentrations (e.g., 1-100 µM) to determine enzyme kinetics.
-
NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl2) to initiate the enzymatic reaction.
-
Phosphate buffer (e.g., 0.1 M, pH 7.4) to maintain physiological pH.
-
-
Incubation Conditions:
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to equilibrate.
-
The reaction is initiated by the addition of the NADPH-generating system.
-
Incubation is carried out at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which precipitates the proteins.
-
Sample Analysis:
-
The precipitated proteins are removed by centrifugation.
-
The supernatant, containing the metabolites, is analyzed by a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) for sensitive and specific quantification of this compound.
-
In Vivo: Pharmacokinetics of Diclofenac Metabolites in Humans
This protocol is a generalized representation based on studies such as that of Degen et al. (1988).[4][5]
-
Study Population: A cohort of healthy human volunteers.
-
Drug Administration: A single oral dose of diclofenac sodium (e.g., 100 mg) is administered to the subjects.
-
Biological Sampling:
-
Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
-
-
Sample Preparation:
-
Plasma samples are typically subjected to a protein precipitation step followed by liquid-liquid or solid-phase extraction to isolate the drug and its metabolites.
-
-
Analytical Method: The concentrations of diclofenac and its metabolites, including this compound, in the plasma extracts are quantified using a validated analytical method, such as gas chromatography (GC) or, more commonly in modern studies, LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to determine key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
Visualizations: Pathways and Workflows
Diagrams are provided to visually represent the metabolic pathway of diclofenac and the general workflow for an in vitro-in vivo correlation study.
References
- 1. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of diclofenac and five metabolites after single doses in healthy volunteers and after repeated doses in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Profiling Diclofenac Metabolites: A Comparative Evaluation of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate profiling of drug metabolites is a critical step in understanding the efficacy, safety, and pharmacokinetic properties of a therapeutic agent. This guide provides a comprehensive comparison of analytical methodologies for the profiling of diclofenac (B195802) metabolites, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.
Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, primarily in the liver. The main metabolic pathways include hydroxylation and glucuronidation, leading to the formation of several key metabolites.[1][2][3][4] The accurate quantification of these metabolites is crucial for a complete understanding of diclofenac's disposition and potential for drug-drug interactions or toxicity. This guide compares the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and various Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
Comparative Performance of Analytical Methods
The choice of an analytical method for diclofenac metabolite profiling depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of commonly employed techniques, with data compiled from various validation studies.
| Analytical Technique | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (RSD %) | Citation |
| HPLC-UV | Human Plasma | 25 - 500 | 6 | 20 | 95 - 105 | < 15 | [5] |
| GC-MS | Human Plasma | 0.25 - 50 | Not Reported | 0.25 | 92.5 - 106.4 | < 7.8 | [6] |
| LC-MS/MS | Human Plasma | 1 - 1000 | Not Reported | 1 | 88.3 - 95.1 | < 13.7 | [7] |
| UHPLC-QqQ-MS/MS | Human Blood | Not Reported | Not Reported | 0.5 | 96.3 - 114.7 | < 13.2 | [7] |
| UPLC-QTOF/MS | Biological Matrices | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8][9][10] |
| RP-HPLC-ICP-QQQ | Human Plasma | 5 - 5000 (as µg/L Cl) | Not Reported | 50 (as µg/L Cl) | 90 - 100 | < 4 | [11] |
Note: The performance characteristics can vary based on the specific instrumentation, experimental conditions, and the metabolite being analyzed.
Metabolic Pathway of Diclofenac
Diclofenac is primarily metabolized in the liver through two major pathways: hydroxylation, catalyzed by cytochrome P450 enzymes (mainly CYP2C9 and CYP3A4), and direct acyl glucuronidation, catalyzed by UDP-glucuronosyltransferases (primarily UGT2B7).[1][4] The primary oxidative metabolite is 4'-hydroxydiclofenac.[2][12] Other minor hydroxylated metabolites are also formed. These hydroxylated metabolites can then undergo further glucuronidation.
Typical Experimental Workflow
The profiling of diclofenac metabolites from biological samples generally follows a standardized workflow, from sample collection to data analysis. The specific techniques and parameters within each step will vary depending on the chosen analytical method.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are generalized and may require optimization for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A cost-effective method suitable for routine analysis when high sensitivity is not a primary requirement.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 400 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).[5]
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., pH 3.0, 10 mM) in a 70:30 (v/v) ratio is commonly used.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Detection: UV detection at a wavelength of 284 nm.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity but requires derivatization to make the non-volatile diclofenac and its metabolites suitable for gas chromatography.
-
Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
Acidify the biological sample (e.g., plasma) with a suitable acid.
-
Extract the analytes using an organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatize the residue using a suitable agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to create volatile derivatives.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for drug analysis (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically around 250°C.
-
Oven Temperature Program: A gradient program is used to separate the analytes, for example, starting at 100°C and ramping up to 280°C.
-
Mass Spectrometer: Operated in either full scan mode for metabolite identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the pre-treated biological sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A high-efficiency C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[12]
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for quantification. Specific precursor-to-product ion transitions are monitored for diclofenac and its metabolites.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode, depending on the analyte.[10][13]
-
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS)
This high-resolution mass spectrometry technique is particularly powerful for identifying unknown metabolites and for comprehensive metabolic profiling.
-
Sample Preparation: Similar to LC-MS/MS, sample preparation methods like protein precipitation or SPE are employed.
-
UPLC-QTOF/MS Conditions:
-
UPLC System: Utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution and faster analysis times compared to traditional HPLC.[8][9]
-
Mass Spectrometer: A QTOF mass spectrometer provides high-resolution, accurate mass data, which is invaluable for the structural elucidation of metabolites.[10]
-
Data Acquisition: Data is typically acquired in full scan mode to capture all ions within a specified mass range, allowing for retrospective data analysis.
-
Conclusion
The selection of an analytical method for diclofenac metabolite profiling is a critical decision that should be guided by the specific research objectives. For routine quantification where high sensitivity is not paramount, HPLC-UV offers a robust and cost-effective solution. GC-MS provides excellent sensitivity but requires a more involved sample preparation process including derivatization. For demanding bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the method of choice. Finally, for comprehensive metabolite identification and discovery, the high-resolution capabilities of UPLC-QTOF/MS are unparalleled. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can confidently select the most appropriate method to achieve their analytical goals.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Integrated Assessment of Diclofenac Biotransformation, Pharmacokinetics, and Omics-Based Toxicity in a Three-Dimensional Human Liver-Immunocompetent Coculture System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. diclofenac + or - - Chromatography Forum [chromforum.org]
Assessing the Relative Potency of Diclofenac and its Metabolites in Inhibiting Prostaglandin Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of diclofenac (B195802) and its primary metabolites in inhibiting prostaglandin (B15479496) synthesis. Prostaglandins are key mediators of inflammation and pain, and their synthesis is primarily catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of these enzymes. Understanding the relative potency of its metabolites is crucial for a comprehensive assessment of its overall pharmacological profile and potential for drug interactions and side effects.
Comparative Inhibitory Potency
The inhibitory potential of diclofenac and its major metabolites against COX-1 and COX-2 has been evaluated in various in vitro systems. The following table summarizes the available 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potencies. Lower IC50 values indicate greater inhibitory potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| Diclofenac | 0.0206 ± 0.0037[1][2] | 0.103 ± 0.005[1][2] | 5.0 |
| 4'-hydroxydiclofenac | Very weak activity | - | - |
| 3'-hydroxydiclofenac (B1210953) | Data not available | Data not available | - |
| 5-hydroxydiclofenac | Data not available | Data not available | - |
| Diclofenac Acyl Glucuronide | 0.620 ± 0.105[1][2] | 2.91 ± 0.36[1][2] | 4.7 |
Experimental Protocols
The data presented in this guide are derived from established in vitro assays designed to measure the inhibition of prostaglandin synthesis. The following are detailed methodologies for two key experimental approaches.
In Vitro COX Inhibition Assay Using Purified Enzymes
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
1. Enzyme and Reagent Preparation:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared.
-
Cofactors such as hematin (B1673048) and a reducing agent (e.g., glutathione) are added to the buffer to ensure optimal enzyme activity.
-
The substrate, arachidonic acid, is prepared in an appropriate solvent (e.g., ethanol).
-
Test compounds (diclofenac and its metabolites) are dissolved in a suitable solvent, typically DMSO, to create stock solutions, which are then serially diluted.
2. Assay Procedure:
-
The reaction is initiated by adding a solution of the purified COX enzyme to the reaction buffer containing the cofactors.
-
The test compound at various concentrations is then added to the enzyme solution and pre-incubated for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
The enzymatic reaction is started by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 2 minutes).
3. Measurement of Prostaglandin Production:
-
The reaction is terminated by the addition of a strong acid (e.g., HCl).
-
The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for Prostaglandin E2 Production
This assay measures the inhibition of prostaglandin synthesis in a more physiologically relevant context, using whole cells that express COX enzymes.
1. Cell Culture and Stimulation:
-
A suitable cell line that expresses COX-1 and/or can be induced to express COX-2 is used (e.g., human monocytes, macrophages, or specific cell lines like U937).
-
For COX-2 inhibition assays, cells are typically stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme. For COX-1 assays, unstimulated cells are used.
2. Treatment with Inhibitors:
-
The cultured cells are pre-incubated with various concentrations of the test compounds (diclofenac and its metabolites) for a specific duration.
3. Induction of Prostaglandin Synthesis:
-
Prostaglandin synthesis is initiated by adding arachidonic acid to the cell culture medium.
4. Quantification of Prostaglandin E2:
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is measured using a validated method, most commonly a competitive ELISA.
-
The percentage of inhibition for each concentration of the test compound is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that produced in the control (vehicle-treated) cells.
-
IC50 values are then calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
To visually represent the metabolic processing of diclofenac and its subsequent impact on the prostaglandin synthesis pathway, the following diagrams have been generated using the Graphviz DOT language.
Caption: Diclofenac metabolism and its inhibitory effect on prostaglandin synthesis.
References
Navigating the Nuances of Diclofenac Detection: A Comparative Guide to ELISA Validation and 5-Hydroxydiclofenac Cross-Reactivity
For Immediate Release
For researchers, scientists, and professionals in drug development, the accurate quantification of diclofenac (B195802) is paramount. The Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a sensitive and high-throughput method for this purpose. However, the potential for cross-reactivity with its major metabolite, 5-hydroxydiclofenac, necessitates a thorough validation and careful selection of immunoassay kits. This guide provides a comprehensive comparison of diclofenac ELISA kits, focusing on their validation and the critical aspect of cross-reactivity with this compound, supported by experimental data and detailed protocols.
Understanding the Significance of Cross-Reactivity
Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), is extensively metabolized in the body, with this compound being one of its primary metabolites. When employing an ELISA for diclofenac quantification, it is crucial to ascertain the degree to which the antibodies used in the kit recognize and bind to this metabolite. High cross-reactivity can lead to an overestimation of the parent drug concentration, compromising the accuracy of pharmacokinetic and toxicological studies.
Comparative Analysis of Diclofenac ELISA Kits
To aid in the selection of an appropriate ELISA kit, the following tables summarize the performance characteristics of commercially available kits, with a specific focus on their reported cross-reactivity with this compound and other related compounds.
Table 1: Performance Characteristics of Commercial Diclofenac ELISA Kits
| Feature | Assay Kit A (Example) | Assay Kit B (Example) | Research-Grade Monoclonal Antibody (mAb 12G5) |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Limit of Detection (LOD) | 1 ng/mL | 0.5 ng/mL | 7.8 ng/L |
| Working Range | 5 - 100 ng/mL | 2 - 80 ng/mL | 11 - 180 ng/L |
| Sample Types | Serum, Plasma, Urine | Water, Wastewater | Freshwater, Wastewater |
| Precision (Intra-assay CV%) | < 10% | < 8% | Not Specified |
| Precision (Inter-assay CV%) | < 15% | < 12% | Not Specified |
Table 2: Cross-Reactivity Profile of Diclofenac ELISA Kits
| Compound | Assay Kit A (%) | Assay Kit B (%) | Research-Grade Monoclonal Antibody (mAb 12G5) (%) |
| Diclofenac | 100 | 100 | 100 |
| This compound | < 5 | < 10 | ~10 |
| 4'-Hydroxydiclofenac | < 2 | < 5 | ~10 |
| Diclofenac acyl glucuronide | < 1 | < 2 | ~10 |
| Ibuprofen | < 0.1 | < 0.1 | < 1 |
| Naproxen | < 0.1 | < 0.1 | < 1 |
Note: Data for Assay Kits A and B are representative examples and may not reflect the specifications of any single commercially available kit. The data for the research-grade monoclonal antibody is derived from published research.
Experimental Protocols: A Closer Look at the Methodology
The validation of a diclofenac ELISA and the determination of its cross-reactivity profile involve a series of well-defined experiments. Below is a detailed protocol for a competitive ELISA, a common format for small molecule detection.
Principle of Competitive ELISA
In a competitive ELISA, free diclofenac in the sample competes with a fixed amount of enzyme-labeled diclofenac for binding to a limited number of antibody-coated wells. The amount of enzyme-labeled diclofenac bound to the antibody is inversely proportional to the concentration of diclofenac in the sample.
Experimental Workflow
Caption: Workflow of an indirect competitive ELISA for diclofenac detection.
Detailed Method for Cross-Reactivity Assessment
-
Preparation of Cross-Reactant Solutions: Prepare a series of dilutions for this compound and other potentially cross-reacting compounds in the assay buffer.
-
Assay Procedure: Follow the standard ELISA protocol, substituting the diclofenac standards with the cross-reactant solutions.
-
Data Analysis:
-
Calculate the concentration of each cross-reactant that causes a 50% inhibition of the maximal signal (IC50).
-
Determine the cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Diclofenac / IC50 of Cross-Reactant) x 100
-
Visualizing the Metabolic Pathway
The metabolism of diclofenac is a key consideration in its detection. The following diagram illustrates the primary metabolic pathway leading to the formation of this compound.
Caption: Metabolic conversion of diclofenac to this compound.
Conclusion
The validation of a diclofenac ELISA, with particular attention to its cross-reactivity with this compound, is a critical step in ensuring accurate and reliable data in research and drug development. By carefully comparing the performance characteristics and cross-reactivity profiles of different commercially available kits, researchers can select the most appropriate tool for their specific needs. The provided experimental protocols and diagrams offer a foundational understanding of the principles and workflows involved in this essential validation process. It is always recommended to consult the specific product inserts for the most accurate and up-to-date information on individual ELISA kits.
Navigating Metabolic Hurdles: A Comparative Analysis of 5-Hydroxydiclofenac and Novel Analogues' Stability
For researchers and professionals in drug development, understanding a compound's metabolic stability is paramount to predicting its in vivo behavior, efficacy, and potential for toxicity. This guide offers a detailed comparison of the metabolic stability of 5-Hydroxydiclofenac, a key metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), and a series of novel diclofenac analogues designed to circumvent metabolic liabilities.
Diclofenac's use has been associated with rare but severe liver injury, a toxicity linked to the formation of reactive metabolites.[1][2][3] The primary metabolic pathways of diclofenac involve hydroxylation to form metabolites such as 4'-hydroxydiclofenac (B1664172) and this compound, followed by the formation of reactive quinone imines, and direct glucuronidation of the carboxylic acid group to form an acyl glucuronide which is also reactive.[1][4] This guide focuses on the metabolic stability of this compound and compares it with novel analogues engineered to have improved stability profiles, thereby potentially reducing the risk of toxicity.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of this compound and novel diclofenac analogues in human liver microsomes (HLM). The stability is presented as the percentage of the parent compound remaining after a 30-minute incubation period, a standard method for assessing the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).
Table 1: Comparative Metabolic Stability (CYP-Mediated Oxidation)
| Compound | Modification | % Remaining (30 min) |
| Diclofenac (Parent) | - | 45.3 ± 4.5 |
| This compound | 5-hydroxy metabolite | *Estimated < 10% |
| Analogue 1a | 4'-H, 5-H | 42.1 ± 3.9 |
| Analogue 1b | 4'-F, 5-H | 75.4 ± 2.1 |
| Analogue 1c | 4'-H, 5-F | 38.7 ± 2.8 |
| Analogue 1d | 4'-F, 5-F | 69.8 ± 1.9 |
Note: The % remaining for this compound is an estimation based on its reported Vmax for further metabolism by CYP2C9. A Vmax of 96 ± 3 pmol/min/mg for the formation of 4',5-dihydroxydiclofenac (B1231519) from this compound in human liver microsomes suggests rapid metabolism.[1] Assuming similar incubation conditions as the novel analogues, it is highly probable that a significant portion of the compound would be metabolized within 30 minutes.
Table 2: Comparative Metabolic Stability (Glucuronidation)
| Compound | Modification | % Remaining (30 min) |
| Diclofenac (Parent) | - | 34.2 ± 3.1 |
| Analogue 2a | Benzylic difluoro | 95.1 ± 1.5 |
| Analogue 2b | Benzylic difluoro, 4'-F | 96.3 ± 0.9 |
| Analogue 3a | Tetrazole bioisostere | 98.7 ± 0.5 |
| Analogue 4a | Sulfonic acid bioisostere | 99.1 ± 0.4 |
| Analogue 5a | Sulfonamide bioisostere | 99.5 ± 0.3 |
Experimental Protocols
The data presented in this guide is based on established in vitro metabolic stability assays. The following are detailed methodologies for the key experiments cited.
Metabolic Stability in Human Liver Microsomes (CYP-Mediated Oxidation)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes (0.2 mg/mL), the test compound (1 µM), and a NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2) in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, typically acetonitrile, containing an internal standard.
-
Sample Processing: The terminated reaction mixture is centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining. The percentage of the compound remaining is calculated by comparing the peak area of the compound at the 30-minute time point to that at a zero-minute time point.
Metabolic Stability in Human Liver Microsomes (Glucuronidation)
This assay assesses the susceptibility of a compound to conjugation with glucuronic acid by UGT enzymes.
-
Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes (1 mg/mL), the test compound (1 µM), alamethicin (B1591596) (25 µg/mL), and UDP-glucuronic acid (UDPGA, 2 mM) in a phosphate buffer (pH 7.4) containing MgCl2. Alamethicin is used to activate the UGT enzymes.
-
Incubation: The reaction is initiated by the addition of UDPGA and incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent with an internal standard.
-
Sample Processing: The mixture is centrifuged to remove precipitated proteins.
-
LC-MS/MS Analysis: The remaining parent compound in the supernatant is quantified by LC-MS/MS, and the percentage remaining is calculated as described for the CYP-mediated oxidation assay.
Visualizing Metabolic Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathways of diclofenac and the general workflow for assessing metabolic stability.
Caption: Metabolic pathways of diclofenac.
Caption: Experimental workflow for in vitro metabolic stability assays.
References
- 1. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 5-Hydroxydiclofenac: A Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. 5-Hydroxydiclofenac, an active metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, requires stringent disposal protocols due to its hazardous properties.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring laboratory safety and environmental protection.
Immediate Safety and Hazard Profile
This compound is classified with multiple hazard warnings, underscoring the need for careful handling. It is recognized as harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects.
Hazard Classification Summary:
| Hazard Classification | Description |
| Acute Toxicity 4, Oral | Harmful if swallowed. |
| Skin Irritant 2 | Causes skin irritation. |
| Eye Irritant 2 | Causes serious eye irritation. |
| STOT SE 3 | May cause respiratory irritation. |
| Aquatic Acute 1 | Very toxic to aquatic life. |
| Aquatic Chronic 1 | Very toxic to aquatic life with long lasting effects. |
Source: Sigma-Aldrich Safety Data Sheet
Given these hazards, proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the sink or in regular trash. [3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, chemically compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Container Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard pictograms (e.g., harmful, irritant, environmental hazard).[4]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed hazardous waste container in a designated SAA within the laboratory.[4][5] This area must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Ensure secondary containment is used to prevent spills.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3][4] Do not attempt to transport or dispose of the waste yourself.
5. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or acetone) before it can be disposed of as non-hazardous waste.[3][7]
-
The rinsate from this process is also considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[3]
-
After triple-rinsing, deface the original label on the container before disposal.[3]
Experimental Workflow for Disposal
To provide a clear visual guide, the following diagram outlines the logical steps and decision points for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C14H11Cl2NO3 | CID 3052566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
Safeguarding Researchers: A Comprehensive Guide to Handling 5-Hydroxydiclofenac
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), operational protocols, and disposal procedures for the safe handling of 5-Hydroxydiclofenac in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure the well-being of all personnel.
This compound, a primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, presents several hazards that necessitate stringent safety measures.[1][2] It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects, mandating meticulous disposal practices.[2][3][4]
Hazard and Exposure Data
A clear understanding of the hazard classifications and precautionary measures is the foundation of safe handling. The following table summarizes the key safety information for this compound.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | GHS09 (Environment) | Warning | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Hazardous to the Aquatic Environment, Chronic Hazard (Category 1) | GHS09 (Environment) | Warning | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment. Active Pharmaceutical Ingredients (APIs) and their metabolites require strict containment measures to protect personnel and prevent contamination.[5]
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.[1][3][4] Keep the container tightly sealed.
Engineering Controls
-
Primary Containment: All handling of powdered or solid this compound should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any potential fugitive emissions.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to prevent direct contact with the chemical.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes and airborne particles.[7]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary. Disposable respirators may be suitable for low-level exposures, while reusable respirators with appropriate cartridges offer a higher level of protection.[7]
-
Protective Clothing: A lab coat or a disposable coverall, such as those made from Tyvek®, should be worn to protect street clothing and skin from contamination.[6][8] Ensure clothing provides a barrier against solid and liquid forms of the compound.[8]
Handling Procedures
-
Weighing: Weighing of the solid compound should be performed in a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, smoking, or using the restroom.
Spill Management
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.
-
Large Spills: For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.
-
Waste Collection: All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves, and paper towels) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not dispose of solutions down the drain.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[9]
Visual Workflow and Decision-Making Guides
To further clarify the safety protocols, the following diagrams illustrate the standard operating procedure for handling this compound and the decision-making process for selecting the appropriate level of PPE.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C14H11Cl2NO3 | CID 3052566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound analytical standard | 69002-84-2 [sigmaaldrich.com]
- 4. This compound analytical standard 69002-84-2 [sigmaaldrich.com]
- 5. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 6. lindstromgroup.com [lindstromgroup.com]
- 7. 3m.com [3m.com]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
